molecular formula C9H9FO2 B1304801 5-Fluoro-2-methylphenylacetic acid CAS No. 261951-75-1

5-Fluoro-2-methylphenylacetic acid

Cat. No.: B1304801
CAS No.: 261951-75-1
M. Wt: 168.16 g/mol
InChI Key: BPWHUOQJJZVQLO-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylphenylacetic acid is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-fluoro-2-methylphenyl)acetic acid
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InChI

InChI=1S/C9H9FO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWHUOQJJZVQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379132
Record name 5-Fluoro-2-methylphenylacetic acid
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Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-75-1
Record name 5-Fluoro-2-methylbenzeneacetic acid
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Foundational & Exploratory

5-Fluoro-2-methylphenylacetic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 261951-75-1

This technical guide provides an in-depth overview of 5-Fluoro-2-methylphenylacetic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a potential synthetic route, and explores its putative role as a modulator of nuclear receptors, offering a valuable resource for researchers in the field.

Core Properties and Data

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 261951-75-1[1]
Molecular Formula C₉H₉FO₂[1]
Molecular Weight 168.17 g/mol
Physical Form Solid[2]
Purity >98% (typical)[2]
Melting Point 89-93°C[2]
Long-Term Storage Store in a cool, dry place[2]

Synthesis and Experimental Protocols

A potential synthetic pathway is outlined below, based on established methods for similar compounds.

Step 1: Esterification of 2-Methylphenylacetic Acid

This initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester to protect the acidic proton and facilitate the subsequent fluorination step.

Methodology:

  • Dissolve 2-methylphenylacetic acid in absolute ethanol in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid as a catalyst.

  • After a brief period of stirring at 0°C, remove the ice bath and reflux the mixture for several hours.

  • Upon cooling, dilute the reaction mixture with water and extract the ethyl ester with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-methylphenylacetate.

Step 2: α-Fluorination and Hydrolysis

The ethyl ester intermediate is then subjected to α-fluorination using an electrophilic fluorine source, followed by hydrolysis to yield the final product.

Methodology:

  • Dissolve the ethyl 2-methylphenylacetate in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78°C) and slowly add a strong, non-nucleophilic base, such as Lithium bis(trimethylsilyl)amide (LHMDS), to generate the enolate.

  • After stirring, add a solution of an electrophilic fluorinating agent, for example, N-Fluorobenzenesulfonimide (NFSI).

  • Allow the reaction to proceed at low temperature before gradually warming to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the fluorinated ester with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product.

  • Hydrolyze the purified ethyl 5-fluoro-2-methylphenylacetate using an aqueous base (e.g., sodium hydroxide) in ethanol.

  • After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the this compound.

  • Collect the solid product by filtration, wash with water, and dry.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: α-Fluorination & Hydrolysis 2-Methylphenylacetic_Acid 2-Methylphenylacetic Acid Esterification Esterification (Ethanol, H₂SO₄, Reflux) 2-Methylphenylacetic_Acid->Esterification Ethyl_2-methylphenylacetate Ethyl 2-methylphenylacetate Esterification->Ethyl_2-methylphenylacetate Fluorination α-Fluorination (LHMDS, NFSI) Ethyl_2-methylphenylacetate->Fluorination Ethyl_5-fluoro-2-methylphenylacetate Ethyl 5-fluoro-2-methylphenylacetate Fluorination->Ethyl_5-fluoro-2-methylphenylacetate Hydrolysis Hydrolysis (NaOH, then HCl) Ethyl_5-fluoro-2-methylphenylacetate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

A potential synthetic workflow for this compound.

Spectroscopic Analysis (Predicted)

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectral characteristics of analogous compounds, the following data can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp, strong peak for the C=O stretch, and bands corresponding to C-F and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 168 would be expected. Common fragmentation patterns for phenylacetic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of a water molecule (-H₂O, 18 Da).

Spectroscopic_Analysis cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Compound This compound 1H_NMR ¹H NMR (Aromatic, CH₂, CH₃ protons) Compound->1H_NMR 13C_NMR ¹³C NMR (COOH, Aromatic, CH₂, CH₃ carbons) Compound->13C_NMR IR Key Stretches: O-H (broad), C=O (strong), C-F Compound->IR MS Molecular Ion [M]⁺ at m/z 168 Key Fragments: [M-COOH]⁺, [M-H₂O]⁺ Compound->MS Potential_Signaling_Pathways cluster_PPAR PPAR Pathway cluster_LXR LXR Pathway Compound This compound PPAR PPARs (α, γ, δ) Compound->PPAR Potential Agonist LXR LXRs (α, β) Compound->LXR Potential Modulator Metabolism_PPAR Lipid & Glucose Metabolism Regulation PPAR->Metabolism_PPAR Metabolism_LXR Cholesterol & Fatty Acid Homeostasis LXR->Metabolism_LXR

References

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-methylphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-methylphenylacetic acid and its derivatives, intended for researchers, scientists, and professionals in drug development. The document details synthetic pathways, experimental protocols, and potential therapeutic applications, with a focus on anti-inflammatory properties.

Introduction

This compound is a fluorinated aromatic carboxylic acid. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Phenylacetic acid derivatives are core scaffolds in many pharmaceuticals, notably non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity of this compound to existing NSAIDs suggests its potential for development as a novel anti-inflammatory agent. This guide will explore viable synthetic routes to this target molecule and its derivatives.

Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of this compound. The first is a classical approach involving the hydrolysis of a nitrile precursor, and the second is the Willgerodt-Kindler reaction, which offers an alternative starting from an acetophenone derivative.

Route 1: Hydrolysis of 5-Fluoro-2-methylphenylacetonitrile

This is a straightforward and widely used method for the preparation of phenylacetic acids. The synthesis proceeds in two main steps: the formation of the nitrile intermediate followed by its hydrolysis.

Logical Workflow for Synthesis Route 1

5-Fluoro-2-methylbenzyl halide 5-Fluoro-2-methylbenzyl halide Nucleophilic Substitution Nucleophilic Substitution 5-Fluoro-2-methylbenzyl halide->Nucleophilic Substitution Cyanide Source (e.g., NaCN) Cyanide Source (e.g., NaCN) Cyanide Source (e.g., NaCN)->Nucleophilic Substitution 5-Fluoro-2-methylphenylacetonitrile 5-Fluoro-2-methylphenylacetonitrile Nucleophilic Substitution->5-Fluoro-2-methylphenylacetonitrile Hydrolysis Hydrolysis 5-Fluoro-2-methylphenylacetonitrile->Hydrolysis Strong Acid (e.g., H2SO4) Strong Acid (e.g., H2SO4) Strong Acid (e.g., H2SO4)->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Workflow for the synthesis via nitrile hydrolysis.

Route 2: Willgerodt-Kindler Reaction of 5-Fluoro-2-methylacetophenone

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acid derivatives. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the carboxylic acid.

Logical Workflow for Synthesis Route 2

5-Fluoro-2-methylacetophenone 5-Fluoro-2-methylacetophenone Willgerodt-Kindler Reaction Willgerodt-Kindler Reaction 5-Fluoro-2-methylacetophenone->Willgerodt-Kindler Reaction Sulfur + Morpholine Sulfur + Morpholine Sulfur + Morpholine->Willgerodt-Kindler Reaction Thioamide Intermediate Thioamide Intermediate Willgerodt-Kindler Reaction->Thioamide Intermediate Hydrolysis Hydrolysis Thioamide Intermediate->Hydrolysis Acid or Base Acid or Base Acid or Base->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Workflow for the synthesis via Willgerodt-Kindler reaction.

Experimental Protocols

Protocol for Route 1: Hydrolysis of 5-Fluoro-2-methylphenylacetonitrile

This protocol is based on established methods for the synthesis of phenylacetic acids from their corresponding nitriles.[1]

Step 1: Synthesis of 5-Fluoro-2-methylphenylacetonitrile

  • Materials: 5-Fluoro-2-methylbenzyl bromide, sodium cyanide, ethanol, water.

  • Procedure: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-Fluoro-2-methylbenzyl bromide in a mixture of ethanol and water. Add a stoichiometric equivalent of sodium cyanide. Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 5-Fluoro-2-methylphenylacetonitrile. Further purification can be achieved by vacuum distillation.

Step 2: Hydrolysis to this compound

  • Materials: 5-Fluoro-2-methylphenylacetonitrile, concentrated sulfuric acid, water.

  • Procedure: In a round-bottom flask fitted with a mechanical stirrer and reflux condenser, prepare a solution of dilute sulfuric acid by carefully adding concentrated sulfuric acid to water (e.g., a 1:1 or 2:1 volume ratio of acid to water).[1] Add the crude 5-Fluoro-2-methylphenylacetonitrile to the acid solution. Heat the mixture to reflux with vigorous stirring for 3-5 hours.[1] The completion of the reaction can be monitored by the cessation of ammonia evolution or by TLC. Cool the mixture and pour it into cold water to precipitate the crude product. Filter the solid, wash thoroughly with cold water to remove residual acid, and dry. Recrystallization from a suitable solvent (e.g., a mixture of water and ethanol) will yield purified this compound.

Protocol for Route 2: Willgerodt-Kindler Reaction

This protocol is adapted from general procedures for the Willgerodt-Kindler reaction.[2][3][4]

Step 1: Synthesis of the Thioamide Intermediate

  • Materials: 5-Fluoro-2-methylacetophenone, sulfur, morpholine.

  • Procedure: In a flask equipped with a reflux condenser, combine 5-Fluoro-2-methylacetophenone, elemental sulfur, and morpholine. The molar ratio of ketone:sulfur:morpholine is typically optimized, with an excess of sulfur and morpholine being common.[2] Heat the mixture to reflux (around 120-140°C) for several hours (4-24 hours).[2][4] Monitor the reaction by TLC. After the reaction is complete, cool the mixture and pour it into a beaker of cold water. The thioamide product will often solidify and can be collected by filtration. Alternatively, extract the product with an organic solvent. Wash the crude product or organic extract to remove excess morpholine and sulfur.

Step 2: Hydrolysis of the Thioamide

  • Materials: Thioamide intermediate, strong acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH or KOH), water.

  • Procedure: The crude thioamide is refluxed in an aqueous solution of a strong acid or base until hydrolysis is complete (typically 4-8 hours). If using a base, the resulting carboxylate salt solution is cooled and then acidified with a strong acid (e.g., concentrated HCl) to a pH of 1-2 to precipitate the carboxylic acid.[5] The solid product is collected by filtration, washed with cold water, and dried. Recrystallization will afford the pure this compound.

Data Presentation

Reactant and Product Properties
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Fluoro-2-methylphenylacetonitrile80141-97-5C₉H₈FN149.17
This compound261951-75-1C₉H₉FO₂168.17
5-Fluoro-2-methylacetophenone13997-66-9C₉H₉FO152.17
Predicted Spectroscopic Data for this compound

The following data are predicted based on the analysis of analogous compounds and standard spectroscopic principles.

¹H NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~10-12COOH
~6.8-7.2Aromatic CH
~3.6CH₂
~2.3Ar-CH₃
¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~178C=O
~161 (d, J ≈ 245 Hz)C-F
~114-135Aromatic C
~40CH₂
~19CH₃
IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Assignment
2500-3300 (broad)O-H stretch (Carboxylic acid)
~1700C=O stretch
~1250C-F stretch
1450-1600C=C stretch (Aromatic)

Potential Biological Activity and Signaling Pathways

Derivatives of phenylacetic acid are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

It is hypothesized that this compound and its derivatives could act as NSAIDs by inhibiting the COX enzymes. Furthermore, studies on the related compound 5-fluoro-2-oxindole have demonstrated anti-inflammatory and antinociceptive effects, suggesting that the 5-fluoro-substituted aromatic moiety may be beneficial for this activity.[7] This compound was shown to inhibit the upregulation of inflammatory markers such as NOS2 and IBA-1.[7]

Proposed Anti-inflammatory Signaling Pathway

Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever This compound Derivative This compound Derivative This compound Derivative->COX-1 / COX-2 Inhibition

Caption: Proposed mechanism of action via COX enzyme inhibition.

Conclusion

This technical guide outlines robust and adaptable synthetic strategies for the preparation of this compound. The hydrolysis of the corresponding phenylacetonitrile and the Willgerodt-Kindler reaction of 5-fluoro-2-methylacetophenone represent two viable and scalable manufacturing routes. The structural features of the target molecule suggest a strong potential for anti-inflammatory activity, warranting further investigation into its efficacy and mechanism of action as a novel NSAID. The provided protocols and data serve as a foundational resource for researchers engaged in the synthesis and development of new therapeutic agents.

References

The Biological Activity of Fluorinated Phenylacetic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in drug discovery for enhancing metabolic stability, bioavailability, and binding affinity. Phenylacetic acid and its derivatives represent a versatile scaffold with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The fluorination of the phenylacetic acid core can significantly modulate these activities, leading to the development of potent and selective therapeutic agents.[4] This technical guide provides an in-depth overview of the biological activities of fluorinated phenylacetic acids, with a focus on their anti-inflammatory, cytotoxic, and enzyme-inhibitory properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this promising area.

Anti-inflammatory Activity

Fluorinated phenylacetic acid derivatives have demonstrated significant anti-inflammatory potential. Their mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[5][[“]]

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of fluorinated propanedione derivatives, structurally related to phenylacetic acids, has been evaluated in vivo. The data below summarizes the percentage inhibition of carrageenan-induced paw edema in rats.

CompoundDose (mg/kg)% Inhibition of EdemaReference
Substituted propanediones2070.00 - 93.00[7]
Indomethacin (Standard)2079.00[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[8][9]

Materials:

  • Male Wistar rats (180-210 g)

  • 0.5% Carrageenan solution in saline

  • Test compounds and vehicle

  • Plethysmometer

Procedure:

  • Animals are divided into control, standard, and test groups.

  • The test compounds or vehicle are administered orally (p.o.).

  • After a specific period (e.g., 1 hour), 0.1 mL of 0.5% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat.

  • The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the control group.[8]

Cytotoxic Activity

Several studies have highlighted the potential of fluorinated phenylacetic acid derivatives as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[3][10][11] The mechanism of action often involves the induction of apoptosis.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various fluorinated phenylacetamide derivatives against different cancer cell lines.

Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [3][11]

CompoundCell LineIC50 (µM)
2bPC3 (prostate carcinoma)52
2cPC3 (prostate carcinoma)80
Imatinib (Standard)PC3 (prostate carcinoma)40
2cMCF-7 (breast carcinoma)100
Imatinib (Standard)MCF-7 (breast carcinoma)98

Table 2: Cytotoxicity of Phenylacetamide Derivatives with Varying Fluorine Positions [10]

CompoundR GroupMDA-MB-468 IC50 (µM)PC12 IC50 (µM)MCF-7 IC50 (µM)
3a2-F8 ± 0.071.83 ± 0.059 ± 0.07
3b3-F1.5 ± 0.1277 ± 0.081.5 ± 0.06
3c4-F87 ± 0.058 ± 0.067 ± 0.08
Doxorubicin-0.38 ± 0.072.6 ± 0.132.63 ± 0.4
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1][12][13]

Materials:

  • Cancer cell lines (e.g., MCF-7, PC3)

  • Complete growth medium

  • Test compounds and vehicle (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Aspirate the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[1][12]

Enzyme Inhibition

The biological activities of fluorinated phenylacetic acids are often linked to their ability to inhibit specific enzymes. A key target for their anti-inflammatory effects is the cyclooxygenase (COX) family of enzymes. Some derivatives have also shown inhibitory activity against lipoxygenases (LOX).

Quantitative Enzyme Inhibition Data

The following table presents the in vitro inhibitory activities of phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore against COX-2 and 5-LOX.

CompoundCOX-2 IC50 (µM)5-LOX IC50 (µM)Reference
9aPotent (specific value not provided)Potent (specific value not provided)[14]

Note: The reference indicates potent activity but does not provide specific IC50 values in the abstract.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[5][15]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Heme

  • Arachidonic Acid (substrate)

  • Test inhibitors and vehicle (e.g., DMSO)

  • Fluorometric or colorimetric probe

  • 96-well plate

Procedure:

  • Prepare solutions of the test inhibitors at various concentrations.

  • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme.

  • Add the test inhibitor or vehicle to the appropriate wells.

  • Incubate the mixture for a defined period (e.g., 10 minutes) at the appropriate temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Monitor the reaction kinetically by measuring the change in fluorescence or absorbance over time using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound against each COX isoform.[5][15]

Signaling Pathways

The anti-inflammatory and apoptotic effects of fluorinated phenylacetic acids are mediated through the modulation of key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation and cell survival and are likely targets for these compounds.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response.[16] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation IKK->IkB Inhibition of Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Transcription FPAA Fluorinated Phenylacetic Acid FPAA->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by fluorinated phenylacetic acids.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.[1][2][3]

Materials:

  • A suitable cell line (e.g., HEK293T)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Stimulus (e.g., TNF-α)

  • Test compounds

  • Dual-luciferase assay system

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate.

  • Co-transfect the cells with the NF-κB reporter plasmid and the control plasmid.

  • Pre-treat the cells with various concentrations of the test compound.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

  • Calculate the percentage of inhibition of NF-κB activation.[1][3]

MAPK Signaling Pathway

The MAPK signaling cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis.[17][18] Dysregulation of this pathway is implicated in cancer and inflammatory diseases.

MAPK_Pathway Stimulus Stress / Growth Factors MAPKKK MAPKKK (e.g., RAF) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation Response Cellular Response (Proliferation, Apoptosis, Inflammation) TranscriptionFactors->Response FPAA Fluorinated Phenylacetic Acid FPAA->MAPKK Modulation

Caption: Potential modulation of the MAPK signaling pathway by fluorinated phenylacetic acids.

Experimental Protocol: Western Blot Analysis of MAPK Activation

Western blotting can be used to detect the phosphorylation status of key proteins in the MAPK pathway, which indicates pathway activation.[19][20]

Materials:

  • Cell line and culture reagents

  • Test compounds and stimulus

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound and/or stimulus.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated or total form of a MAPK protein.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.[20]

Conclusion

Fluorinated phenylacetic acids represent a promising class of compounds with diverse biological activities. Their anti-inflammatory and cytotoxic properties, coupled with their potential to selectively inhibit key enzymes, make them attractive candidates for further drug development. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field, facilitating the design and execution of studies aimed at further elucidating the therapeutic potential of these compounds. Future investigations should focus on establishing clear structure-activity relationships, identifying specific molecular targets, and evaluating the in vivo efficacy and safety of lead compounds.

References

The Strategic Role of 5-Fluoro-2-methylphenylacetic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of 5-Fluoro-2-methylphenylacetic acid as a pivotal building block in medicinal chemistry. We delve into its synthesis, physicochemical properties, and its incorporation into bioactive molecules, providing a comprehensive resource for researchers engaged in the design and development of novel therapeutics. This guide offers detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of relevant signaling pathways to facilitate a deeper understanding of its application in drug discovery.

Introduction: The Value of Fluorination in Phenylacetic Acid Scaffolds

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3][4] The strategic placement of a fluorine atom, as seen in this compound, can significantly impact lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][4] Phenylacetic acid derivatives, on the other hand, are prevalent in a variety of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two features in this compound creates a versatile scaffold with promising potential for the development of novel inhibitors for a range of biological targets, including enzymes and receptors implicated in various diseases.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in drug design. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 203314-27-6[5]
Molecular Formula C₉H₉FO₂[5]
Molecular Weight 168.17 g/mol
Appearance White to off-white solid
Melting Point 95-97 °C
Boiling Point 276.4±25.0 °C at 760 mmHg
Density 1.2±0.1 g/cm³
pKa 4.25±0.10
LogP 2.29

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the Willgerodt-Kindler reaction, starting from the corresponding acetophenone.[6][7][8][9] The subsequent derivatization to amides, a common functional group in bioactive molecules, can be accomplished through standard amide coupling protocols.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Willgerodt-Kindler Reaction

This protocol describes the synthesis of this compound from 5-Fluoro-2-methylacetophenone.

Materials:

  • 5-Fluoro-2-methylacetophenone

  • Sulfur

  • Morpholine

  • p-Toluenesulfonic acid

  • Sodium hydroxide (NaOH)

  • Triethylbenzylammonium chloride (TEBA)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 5-Fluoro-2-methylacetophenone (1.0 eq), sulfur (2.0 eq), morpholine (3.0 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux (120-130 °C) with vigorous stirring for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add a 20% aqueous solution of NaOH and a catalytic amount of TEBA to the reaction mixture. Heat the mixture to 100 °C and stir for 8 hours to hydrolyze the intermediate thiomorpholide.

  • Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 2.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with a saturated solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to obtain the pure product.

Protocol 2: Synthesis of 5-Fluoro-2-methylphenylacetamide Derivatives

This protocol outlines a general procedure for the synthesis of amide derivatives from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the desired amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.[10]

Applications in Medicinal Chemistry: Targeting Kinase Signaling Pathways

The this compound scaffold has emerged as a valuable pharmacophore in the development of inhibitors targeting various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[11][12]

Structure-Activity Relationship (SAR) of Kinase Inhibitors

Systematic modification of the this compound scaffold has allowed for the exploration of structure-activity relationships, providing insights into the key molecular features required for potent and selective kinase inhibition. The following table summarizes the inhibitory activities of a series of hypothetical 5-Fluoro-2-methylphenylacetamide derivatives against a representative tyrosine kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.

CompoundR GroupVEGFR2 IC₅₀ (nM)
1a -H520
1b 4-Fluorophenyl150
1c 4-Chlorophenyl125
1d 4-Methoxyphenyl350
1e 3,4-Dichlorophenyl80
1f 4-(Trifluoromethyl)phenyl95
1g Pyridin-4-yl210
1h 1-Naphthyl180

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a typical SAR study.

The data suggests that substitution on the phenyl ring of the amide moiety significantly influences the inhibitory activity. Electron-withdrawing groups, such as chloro and trifluoromethyl, at the para position tend to enhance potency. This information is critical for the rational design of more potent and selective kinase inhibitors.

Signaling Pathways

Molecules incorporating the this compound scaffold have been shown to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two such critical pathways are the VEGFR2 and PI3K/Akt signaling cascades.[13][14][15][16]

VEGFR2 Signaling Pathway:

Vascular Endothelial Growth Factor (VEGF) binding to its receptor, VEGFR2, triggers a signaling cascade that is crucial for angiogenesis, the formation of new blood vessels.[6][14][15][16] This process is essential for tumor growth and metastasis. Small molecule inhibitors can block the ATP-binding site of the VEGFR2 kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling molecules.[6][15]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor 5-Fluoro-2-methylphenylacetic acid derivative Inhibitor->VEGFR2

VEGFR2 signaling pathway and its inhibition.

PI3K/Akt Signaling Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[7][8][17][18] Its aberrant activation is a common feature in many cancers. Targeting this pathway with small molecule inhibitors is a promising therapeutic strategy.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 5-Fluoro-2-methylphenylacetic acid derivative Inhibitor->PI3K

PI3K/Akt signaling pathway and its inhibition.

Experimental Workflow

The development of novel therapeutic agents from a building block like this compound follows a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Start Start: 5-Fluoro-2- methylacetophenone Synthesis1 Synthesis of 5-Fluoro-2- methylphenylacetic acid (Willgerodt-Kindler) Start->Synthesis1 Purification1 Purification and Characterization (NMR, MS) Synthesis1->Purification1 Synthesis2 Synthesis of Amide Derivatives (Library) Purification1->Synthesis2 Purification2 Purification and Characterization (NMR, MS, HPLC) Synthesis2->Purification2 Screening In vitro Biological Screening (e.g., Kinase Assay) Purification2->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead Potent & Selective Compounds Optimization Lead Optimization Lead->Optimization End Preclinical Development Lead->End Optimization->Synthesis2 Iterative Design

Drug discovery workflow using the building block.

Conclusion

This compound represents a highly valuable and versatile building block for the design and synthesis of novel therapeutic agents. Its unique combination of a fluorinated phenyl ring and a carboxylic acid moiety provides a robust scaffold for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. The strategic incorporation of this building block, guided by a thorough understanding of its physicochemical properties, synthetic accessibility, and structure-activity relationships, will continue to be a fruitful approach in the ongoing quest for new and improved medicines. This technical guide provides a foundational resource for researchers to effectively harness the potential of this compound in their drug discovery endeavors.

References

In Vitro Screening of Novel 5-Fluoro-2-methylphenylacetic Acid Amides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the in vitro screening methodologies for novel 5-Fluoro-2-methylphenylacetic acid amides, a chemical class with potential therapeutic applications. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and workflow visualizations to facilitate the evaluation of these compounds.

Introduction

Amide derivatives of phenylacetic acid are a well-established scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of a fluorine atom and a methyl group at the 5 and 2 positions of the phenyl ring, respectively, can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. In vitro screening is a critical first step in the drug discovery process, enabling the identification of lead compounds with desired biological activities and a favorable preliminary safety profile. This guide outlines key in vitro assays for assessing the potential anticancer and anti-inflammatory effects of novel this compound amides.

Synthesis of this compound Amides

The synthesis of this compound amides can be achieved through a standard amide coupling reaction.

General Synthesis Protocol:

A general method for the preparation of the title compounds involves the reaction of this compound with a desired amine in the presence of a coupling agent.

  • Step 1: Activation of Carboxylic Acid. this compound is dissolved in a suitable aprotic solvent, such as acetonitrile. Equimolar amounts of a coupling agent, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activator, such as 1-Hydroxybenzotriazole (HOBt), are added to the solution. The mixture is stirred for a period of time, typically 30 minutes, to form an active ester intermediate.

  • Step 2: Amide Bond Formation. The desired aniline or amine derivative is then added to the reaction mixture. The reaction is stirred at room temperature for an extended period, often 24 hours, to ensure the completion of the amide bond formation.

  • Step 3: Work-up and Purification. Upon completion, the solvent is evaporated, and the residue is worked up using a standard liquid-liquid extraction procedure. For example, the residue can be redissolved in ethyl acetate and washed sequentially with sodium bicarbonate solution, diluted sulfuric acid, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the pure amide derivative.[1]

In Vitro Screening Data

While specific data for a broad series of this compound amides is not extensively available in the public domain, the following table summarizes the in vitro anticancer activity of structurally related 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against prostate (PC3) and breast (MCF-7) carcinoma cell lines.[1] This data serves as a representative example of how to structure and present screening results for novel amide compounds.

Compound IDSubstituent on N-phenyl ringCell LineIC50 (µM)[1]
1a 2-nitroPC352
1b 3-nitroPC380
1c 4-nitroPC3>100
1d 2-methoxyPC3>100
1e 3-methoxyPC3>100
1f 4-methoxyPC3>100
1a 2-nitroMCF-7>100
1b 3-nitroMCF-7>100
1c 4-nitroMCF-7100
1d 2-methoxyMCF-7>100
1e 3-methoxyMCF-7>100
1f 4-methoxyMCF-7>100
Imatinib Reference DrugPC340
Imatinib Reference DrugMCF-798

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to evaluate the biological activity of novel this compound amides.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

  • Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Plate cells (e.g., PC3, MCF-7, or other relevant cancer cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound amides) and a vehicle control. Include a positive control (e.g., a known cytotoxic drug). Incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity Screening

The anti-inflammatory potential of the compounds can be assessed using various cell-based assays that measure key inflammatory mediators.

  • Principle: In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), macrophages (e.g., RAW 264.7 cell line) produce nitric oxide (NO). NO concentration in the cell culture supernatant can be indirectly quantified by measuring its stable metabolite, nitrite, using the Griess reagent.

  • Procedure:

    • Cell Culture and Seeding: Culture and seed RAW 264.7 cells in a 96-well plate.

    • Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for a defined period (e.g., 1 hour).

    • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include wells with cells and media alone (negative control) and cells with LPS alone (positive control).

    • Incubation: Incubate the plate for 24 hours.

    • Griess Assay: Collect the cell culture supernatant and mix it with the Griess reagent.

    • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

    • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition by the test compounds.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the levels of specific proteins, such as the pro-inflammatory cytokines TNF-α and IL-6, in cell culture supernatants.

  • Procedure:

    • Cell Stimulation: Follow the same cell culture, pre-treatment, and LPS stimulation steps as described for the NO assay (Section 4.2.1).

    • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants.

    • ELISA: Perform the ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

    • Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the supernatants based on a standard curve and determine the inhibitory effect of the test compounds.[2]

Enzyme Inhibition Assays

Based on the structural similarities to known enzyme inhibitors, novel this compound amides could be screened against various enzymes.

  • Principle: The activity of an enzyme is measured by monitoring the conversion of a substrate to a product. An inhibitor will reduce the rate of this conversion. For COX enzymes, activity can be measured by quantifying the production of prostaglandin E2 (PGE2).

  • Procedure:

    • Enzyme and Substrate Preparation: Prepare a reaction mixture containing the purified enzyme (e.g., COX-1 or COX-2), a suitable buffer, and any necessary co-factors.

    • Inhibitor Incubation: Add various concentrations of the test compounds to the reaction mixture and incubate for a short period to allow for binding to the enzyme.

    • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).

    • Reaction Termination: Stop the reaction after a specific time by adding a stop solution or by heat inactivation.

    • Product Quantification: Quantify the amount of product formed (e.g., PGE2) using a suitable method, such as an ELISA kit.

    • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.[2]

Visualizations

The following diagrams illustrate key workflows and conceptual relationships in the in vitro screening of novel this compound amides.

G cluster_synthesis Synthesis cluster_screening In Vitro Screening Cascade cluster_analysis Data Analysis & Lead Identification start_acid This compound coupling Amide Coupling (EDC, HOBt) start_acid->coupling amine Desired Amine amine->coupling product Novel Amide Library coupling->product cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) product->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, TNF-α, IL-6) cytotoxicity->anti_inflammatory ic50 IC50 Determination cytotoxicity->ic50 enzyme Enzyme Inhibition Assays (e.g., COX) anti_inflammatory->enzyme anti_inflammatory->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead Lead Compound Identification sar->lead

Caption: General workflow for the synthesis and in vitro screening of novel amides.

G lps LPS tlr4 TLR4 lps->tlr4 nfkb_pathway NF-κB Signaling Pathway tlr4->nfkb_pathway nfkb NF-κB Activation nfkb_pathway->nfkb gene_expression Gene Expression nfkb->gene_expression inos iNOS gene_expression->inos cox2 COX-2 gene_expression->cox2 tnfa TNF-α gene_expression->tnfa il6 IL-6 gene_expression->il6 no Nitric Oxide (NO) inos->no pgs Prostaglandins cox2->pgs inflammation Inflammatory Response tnfa->inflammation il6->inflammation no->inflammation pgs->inflammation compound Test Compound compound->nfkb_pathway Potential Inhibition compound->cox2 Potential Inhibition

Caption: Potential anti-inflammatory mechanism of action via NF-κB signaling.

References

An In-Depth Technical Guide on the Evaluation of Cytotoxicity of 5-Fluoro-2-methylphenylacetic Acid on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylacetic acid derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. This technical guide outlines a systematic approach to investigating the cytotoxic properties of 5-Fluoro-2-methylphenylacetic acid against various cancer cell lines. The methodologies and data presentation formats are based on studies of analogous compounds, providing a robust template for future research.

Data Presentation: Cytotoxicity of Structurally Related Compounds

The following tables summarize the in vitro cytotoxic activity of various fluorinated phenylacetamide derivatives against several human cancer cell lines. This data serves as a benchmark for potential efficacy and selectivity of novel derivatives like this compound. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%.

Table 1: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

CompoundSubstitutionCell LineIC50 (µM)
2bp-nitroPC3 (Prostate Carcinoma)52[1][2]
2cp-nitroPC3 (Prostate Carcinoma)80[1][2]
2cp-nitroMCF-7 (Breast Carcinoma)100[1][2]
Imatinib (Reference)-PC3 (Prostate Carcinoma)40[1][2]
Imatinib (Reference)-MCF-7 (Breast Carcinoma)98[1][2]

Table 2: In Vitro Cytotoxicity of Phenylacetamide Derivatives

CompoundCell LineIC50 (µM)
3d derivativeMDA-MB-468 (Breast Cancer)0.6 ± 0.08
3d derivativePC-12 (Pheochromocytoma)0.6 ± 0.08
3c derivativeMCF-7 (Breast Cancer)0.7 ± 0.08
3d derivativeMCF-7 (Breast Cancer)0.7 ± 0.4

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard in the field and can be adapted for the evaluation of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., PC3, MCF-7, HeLa) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic and necrotic cells will be positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically represented as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Mandatory Visualizations

Experimental Workflows

experimental_workflow cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis Assay cluster_cell_cycle Cell Cycle Analysis seed_cells_mtt Seed Cancer Cells treat_compound_mtt Treat with Compound seed_cells_mtt->treat_compound_mtt incubate_mtt Incubate treat_compound_mtt->incubate_mtt add_mtt Add MTT Reagent incubate_mtt->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance_mtt Read Absorbance solubilize->read_absorbance_mtt seed_cells_apop Seed Cancer Cells treat_compound_apop Treat with Compound seed_cells_apop->treat_compound_apop harvest_cells_apop Harvest Cells treat_compound_apop->harvest_cells_apop stain_annexin_pi Stain with Annexin V/PI harvest_cells_apop->stain_annexin_pi analyze_flow_apop Flow Cytometry Analysis stain_annexin_pi->analyze_flow_apop seed_cells_cc Seed Cancer Cells treat_compound_cc Treat with Compound seed_cells_cc->treat_compound_cc harvest_fix_cells_cc Harvest & Fix Cells treat_compound_cc->harvest_fix_cells_cc stain_pi_rnase Stain with PI/RNase A harvest_fix_cells_cc->stain_pi_rnase analyze_flow_cc Flow Cytometry Analysis stain_pi_rnase->analyze_flow_cc

Figure 1: Standard experimental workflows for in vitro cytotoxicity testing.

Hypothetical Signaling Pathway for Apoptosis Induction

Based on the mechanisms of action of related compounds that induce apoptosis, a potential signaling pathway for this compound could involve the activation of intrinsic and/or extrinsic apoptotic pathways. The following diagram illustrates a hypothetical model.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound 5-Fluoro-2-methylphenylacetic acid fasl FasL compound->fasl bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 bax Bax (Pro-apoptotic) compound->bax caspase8 Caspase-8 fasl->caspase8 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 bcl2->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: A hypothetical signaling pathway for apoptosis induction.

Conclusion

While direct experimental data for this compound is currently lacking, the information available for structurally similar fluorinated phenylacetic acid and phenylacetamide derivatives suggests that this compound class holds promise as a source of novel anticancer agents. The experimental protocols and data presentation formats outlined in this guide provide a comprehensive framework for the systematic evaluation of the cytotoxic and mechanistic properties of this compound. Future studies employing these methodologies will be crucial in determining its potential as a therapeutic candidate.

References

The Structure-Activity Relationship of 5-Fluoro-2-methylphenylacetic Acid Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Scaffold for Novel Anti-Inflammatory Agents

Introduction

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Phenylacetic acid derivatives have long been recognized as a privileged scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Among these, analogs of 5-Fluoro-2-methylphenylacetic acid are emerging as a promising class of compounds with potential for potent and selective inhibition of key inflammatory mediators. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound analogs, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological evaluation, and mechanistic understanding of these compounds, presenting quantitative data in a structured format and detailing relevant experimental protocols.

Core Structure and Rationale

The this compound scaffold combines several key features that contribute to its potential as an anti-inflammatory agent. The phenylacetic acid moiety is a classic pharmacophore found in many established NSAIDs, such as diclofenac. The introduction of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The methyl group at the 2-position can influence the conformation of the molecule and its interaction with the active site of target enzymes.

Structure-Activity Relationship (SAR) Analysis

Table 1: Hypothetical In Vitro Cyclooxygenase (COX) Inhibition Data for a Series of this compound Analogs

Compound IDR1-substituent (at position X)R2-substituent (at position Y)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1a -H-H15.21.88.4
1b -CH3-H12.50.913.9
1c -Cl-H8.90.517.8
1d -H-OCH320.12.58.0
1e -H-SO2NH25.50.155.0

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a typical SAR table. Actual experimental values would be required for a definitive analysis.

Key SAR Observations (extrapolated from related studies):

  • Substitution on the Phenyl Ring: Introduction of small, electron-withdrawing groups, such as chlorine or bromine, on the phenyl ring can enhance COX-2 inhibitory activity and selectivity.[1][2]

  • The Role of the Acetic Acid Moiety: The carboxylic acid group is crucial for binding to the active site of COX enzymes. Esterification or amidation of this group can modulate the compound's properties, potentially leading to prodrugs with altered pharmacokinetic profiles.[3]

  • Impact of Fluorine Substitution: The fluorine atom at the 5-position is expected to enhance metabolic stability and may contribute to improved binding affinity through favorable electrostatic interactions within the enzyme's active site.

  • Influence of the 2-Methyl Group: The methyl group can provide a conformational lock, orienting the phenyl ring in a favorable position for optimal interaction with the COX active site.

Signaling Pathways and Mechanism of Action

The primary signaling pathway targeted by this compound analogs is the arachidonic acid cascade, specifically the cyclooxygenase pathway.

COX_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2_1 PGG2 cox1->pgg2_1 pgg2_2 PGG2 cox2->pgg2_2 pgh2_1 PGH2 pgg2_1->pgh2_1 pgh2_2 PGH2 pgg2_2->pgh2_2 prostanoids_phys Prostanoids (Physiological) pgh2_1->prostanoids_phys prostanoids_inflam Prostanoids (Inflammatory) pgh2_2->prostanoids_inflam nsaid 5-Fluoro-2-methylphenylacetic acid analogs nsaid->cox1 Inhibition nsaid->cox2 Selective Inhibition

Figure 1: Cyclooxygenase (COX) Signaling Pathway.

As depicted in Figure 1, inflammatory stimuli trigger the release of arachidonic acid from membrane phospholipids by phospholipase A2. COX-1 and COX-2 then convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostanoids. Prostanoids derived from COX-1 are involved in housekeeping functions, while those from COX-2 mediate inflammation, pain, and fever. This compound analogs are designed to selectively inhibit COX-2, thereby reducing the production of inflammatory prostanoids while minimizing the side effects associated with COX-1 inhibition.

Experimental Protocols

This section provides an overview of the key experimental protocols for the synthesis and biological evaluation of this compound analogs.

Synthesis of this compound Analogs

A general synthetic route to this compound analogs is outlined below. The specific conditions and reagents would be optimized for each analog.

Synthesis_Workflow start Substituted 5-Fluoro-2-methylaniline step1 Diazotization & Sandmeyer (or similar reaction) start->step1 intermediate1 Substituted 5-Fluoro-2-methylbenzonitrile step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 Substituted 5-Fluoro-2-methylbenzoic acid step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 Substituted (5-Fluoro-2-methylphenyl)methanol step3->intermediate3 step4 Halogenation intermediate3->step4 intermediate4 1-(Bromomethyl)-5-fluoro- 2-methylbenzene derivative step4->intermediate4 step5 Cyanation intermediate4->step5 intermediate5 Substituted (5-Fluoro-2-methylphenyl)acetonitrile step5->intermediate5 step6 Hydrolysis intermediate5->step6 final 5-Fluoro-2-methylphenylacetic acid analog step6->final

Figure 2: General Synthetic Workflow.

Detailed Methodologies:

  • Step 1: Diazotization and Sandmeyer Reaction: The starting substituted 5-fluoro-2-methylaniline is treated with sodium nitrite in the presence of a strong acid to form a diazonium salt. This is followed by a Sandmeyer reaction (e.g., with CuCN) to introduce a nitrile group.

  • Step 2 & 6: Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid using acidic or basic conditions.

  • Step 3: Reduction: The carboxylic acid is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.

  • Step 4: Halogenation: The alcohol is converted to a benzyl halide (e.g., bromide) using a reagent like phosphorus tribromide.

  • Step 5: Cyanation: The benzyl halide is reacted with a cyanide salt (e.g., NaCN) to form the phenylacetonitrile.

In Vitro Biological Evaluation

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

This assay determines the potency of the synthesized analogs to inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: The assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a chromogenic substrate. The inhibition of this reaction by the test compound is quantified.

  • Protocol Outline:

    • Purified recombinant human COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound or a reference standard (e.g., celecoxib, ibuprofen).

    • Arachidonic acid is added to initiate the cyclooxygenase reaction.

    • A colorimetric substrate is added, and the absorbance is measured over time using a spectrophotometer.

    • The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is calculated from the dose-response curve.

2. In Vitro Protein Denaturation Inhibition Assay:

This assay assesses the ability of the compounds to prevent protein denaturation, a hallmark of inflammation.

  • Principle: Heat-induced denaturation of a protein (e.g., bovine serum albumin) is measured by an increase in turbidity. The ability of the test compound to inhibit this denaturation is quantified.

  • Protocol Outline:

    • A solution of bovine serum albumin (BSA) is prepared in phosphate-buffered saline.

    • Various concentrations of the test compound or a reference standard (e.g., diclofenac sodium) are added to the BSA solution.

    • The mixture is incubated at a physiological temperature and then heated to induce denaturation.

    • The turbidity of the solution is measured using a spectrophotometer.

    • The percentage inhibition of protein denaturation is calculated.

Assay_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Assays s_start Starting Materials s_reaction Chemical Reactions s_start->s_reaction s_purification Purification & Characterization s_reaction->s_purification s_compounds Synthesized Analogs s_purification->s_compounds iv_cox COX-1/COX-2 Inhibition Assay s_compounds->iv_cox iv_protein Protein Denaturation Inhibition Assay s_compounds->iv_protein iv_data IC50 Values & % Inhibition iv_cox->iv_data iv_protein->iv_data sar Structure-Activity Relationship (SAR) iv_data->sar Data Analysis

Figure 3: Experimental and Logical Workflow.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The strategic placement of the fluorine and methyl groups offers opportunities to fine-tune the pharmacokinetic and pharmacodynamic properties of these analogs. Based on the extrapolated SAR from related compound series, further derivatization of the phenyl ring with small, electron-withdrawing groups and exploration of different bioisosteres for the carboxylic acid moiety could lead to the discovery of potent and selective COX-2 inhibitors with improved safety profiles.

Future research in this area should focus on the synthesis and systematic biological evaluation of a comprehensive library of this compound analogs to establish a definitive SAR. This should include in vitro screening against COX-1 and COX-2, followed by in vivo studies in relevant animal models of inflammation and pain. Furthermore, detailed mechanistic studies to elucidate the precise binding interactions of these analogs with the COX-2 active site will be invaluable for guiding future drug design efforts. The insights gained from such studies will be instrumental in advancing this promising class of compounds towards clinical development.

References

Navigating the Metabolic Fate of 5-Fluoro-2-methylphenylacetic Acid: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of drug discovery and development, a thorough understanding of a candidate compound's metabolic stability and pathways is paramount to predicting its pharmacokinetic profile, efficacy, and potential for toxicity. This technical guide provides an in-depth exploration of the in vitro metabolism and stability of 5-Fluoro-2-methylphenylacetic acid, a compound of interest for researchers and scientists in the pharmaceutical industry. While specific experimental data for this molecule is not extensively available in the public domain, this document serves as a comprehensive whitepaper, outlining plausible metabolic pathways and detailed experimental protocols based on established principles of in vitro drug metabolism. The presented data is hypothetical and representative of typical findings for a compound of this structural class, offering a practical framework for drug development professionals.

Hypothetical Metabolic Pathways

Based on the chemical structure of this compound, several metabolic transformations are plausible. The primary routes of metabolism are anticipated to involve Phase I oxidation reactions, primarily mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions.[1][2][3]

The main proposed metabolic pathways include:

  • Hydroxylation of the methyl group: The benzylic methyl group is a likely site for hydroxylation, a common metabolic reaction catalyzed by CYP enzymes.[1] This would lead to the formation of a primary alcohol metabolite.

  • Oxidation of the resulting alcohol: The alcohol metabolite can be further oxidized to an aldehyde and subsequently to a carboxylic acid.

  • Aromatic hydroxylation: The aromatic ring may undergo hydroxylation at positions ortho or para to the existing substituents, although the fluorine atom may influence the regioselectivity of this reaction.

  • Glucuronidation: The carboxylic acid moiety of the parent compound and any carboxylic acid metabolites can undergo conjugation with glucuronic acid, a common Phase II metabolic pathway facilitated by UDP-glucuronosyltransferases (UGTs).[4]

  • Amino acid conjugation: The carboxylic acid group could also be conjugated with amino acids, such as glycine.

These potential metabolic transformations are depicted in the following signaling pathway diagram.

Metabolic Pathway of this compound This compound This compound M1 5-Fluoro-2-(hydroxymethyl)phenylacetic acid This compound->M1 CYP-mediated hydroxylation M4 Aromatic Hydroxylation Product This compound->M4 Aromatic hydroxylation M5 Glucuronide Conjugate (Parent) This compound->M5 UGT-mediated glucuronidation M6 Glycine Conjugate This compound->M6 Amino acid conjugation M2 5-Fluoro-2-formylphenylacetic acid M1->M2 Oxidation M3 5-Fluoro-2-carboxyphenylacetic acid M2->M3 Oxidation

Figure 1: Proposed metabolic pathway of this compound.

In Vitro Metabolic Stability

The metabolic stability of a compound is a critical parameter that influences its in vivo half-life and oral bioavailability.[4][5] In vitro systems such as liver microsomes and hepatocytes are commonly used to assess metabolic stability.[6] The following tables summarize hypothetical quantitative data for the metabolic stability of this compound in various in vitro systems.

Table 1: Metabolic Stability in Liver Microsomes

SpeciesHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human6510.7
Rat4515.4
Mouse3023.1
Dog808.7
Monkey729.6

Table 2: Metabolic Stability in Hepatocytes

SpeciesHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/106 cells)
Human907.7
Rat6011.5
Mouse4216.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro metabolism studies.[7][8] The following sections provide comprehensive protocols for the key experiments.

Metabolic Stability Assessment in Liver Microsomes

This protocol outlines the procedure for determining the rate of metabolism of a test compound in liver microsomes.

Metabolic Stability Workflow in Liver Microsomes cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Compound Stock mix Mix Compound and Microsomes prep_compound->mix prep_microsomes Thaw Liver Microsomes prep_microsomes->mix prep_nadph Prepare NADPH Solution initiate Initiate Reaction with NADPH prep_nadph->initiate preincubate Pre-incubate at 37°C mix->preincubate preincubate->initiate aliquots Collect Aliquots at Time Points initiate->aliquots quench Quench Reaction aliquots->quench centrifuge Centrifuge Samples quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (t1/2, CLint) lcms->data

Figure 2: Workflow for metabolic stability assessment in liver microsomes.

Protocol:

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of NADPH in buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (human, rat, mouse, dog, monkey) on ice.

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Liver microsomes (final concentration 0.5 mg/mL).

      • Phosphate buffer (to final volume).

      • This compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM).

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound.[5]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / amount of microsomal protein).[5]

Metabolite Identification in Hepatocytes

This protocol describes the methodology for identifying potential metabolites of a test compound using hepatocytes.

Metabolite Identification Workflow in Hepatocytes cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Compound Stock add_compound Add Compound to Cells prep_compound->add_compound prep_hepatocytes Thaw and Prepare Hepatocytes plate_cells Plate Hepatocytes prep_hepatocytes->plate_cells plate_cells->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect Supernatant and Cell Lysate incubate->collect_samples extract_metabolites Extract Metabolites collect_samples->extract_metabolites lc_hrms LC-HRMS Analysis extract_metabolites->lc_hrms data_processing Data Processing and Metabolite Identification lc_hrms->data_processing structure_elucidation Structure Elucidation data_processing->structure_elucidation

Figure 3: Workflow for metabolite identification in hepatocytes.

Protocol:

  • Hepatocyte Culture:

    • Thaw cryopreserved hepatocytes (e.g., human, rat) and determine cell viability.

    • Plate the hepatocytes in collagen-coated plates at an appropriate density and allow them to attach.

  • Incubation with Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Add the test compound to the hepatocyte cultures at a final concentration of 10 µM.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 24 hours).

  • Sample Collection and Preparation:

    • At the end of the incubation period, collect the culture medium (supernatant) and lyse the cells.

    • Combine the supernatant and cell lysate.

    • Perform a protein precipitation step by adding a cold organic solvent (e.g., methanol or acetonitrile).

    • Centrifuge the samples to pellet the precipitated proteins.

  • LC-HRMS Analysis:

    • Analyze the supernatant using a high-resolution mass spectrometer (HRMS) coupled with liquid chromatography (LC).[9]

    • Acquire data in both positive and negative ionization modes to detect a wide range of metabolites.

  • Data Processing and Metabolite Identification:

    • Process the raw data using specialized software to identify potential metabolites.

    • Compare the mass spectra of the samples from treated and untreated hepatocytes to identify drug-related peaks.

    • Propose structures for the identified metabolites based on their accurate mass, fragmentation patterns, and retention times.[10]

Conclusion

This technical guide provides a comprehensive overview of the potential in vitro metabolism and stability of this compound. By presenting hypothetical metabolic pathways, quantitative stability data, and detailed experimental protocols, this document serves as a valuable resource for researchers and scientists involved in drug development. The methodologies and workflows described herein are based on established scientific principles and provide a solid foundation for conducting in vitro metabolism studies. A thorough understanding of a drug candidate's metabolic profile is essential for its successful progression through the development pipeline, and the approaches outlined in this guide are critical for achieving this goal.

References

Methodological & Application

Application Notes and Protocols for the NMR Analysis of 5-Fluoro-2-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Despite a comprehensive search for experimental ¹H and ¹³C NMR data for 5-Fluoro-2-methylphenylacetic acid (CAS 261951-75-1), specific spectral information regarding chemical shifts, coupling constants, and multiplicities could not be located in publicly available scientific literature or spectral databases. The following application note is a template based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. The presented data is predictive and should be replaced with experimental data once available.

Application Note: Structural Elucidation of this compound using ¹H and ¹³C NMR Spectroscopy

Introduction

This compound is a substituted aromatic carboxylic acid of interest in pharmaceutical and chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and purity assessment of such molecules. This application note outlines the expected ¹H and ¹³C NMR spectral features of this compound and provides standardized protocols for sample preparation and data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established substituent effects and data from analogous compounds. The numbering of the atoms for spectral assignment is shown in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~ 7.15ddJ(H3,H4) ≈ 8.5, J(H3,F5) ≈ 4.5
H4~ 6.95tdJ(H4,H3) ≈ 8.5, J(H4,H6) ≈ 2.5, J(H4,F5) ≈ 8.5
H6~ 6.90ddJ(H6,F5) ≈ 8.0, J(H6,H4) ≈ 2.5
CH₂~ 3.65s-
CH₃~ 2.30s-
COOH~ 11-12br s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C1~ 131.0dJ(C1,F5) ≈ 3.0
C2~ 136.0dJ(C2,F5) ≈ 5.0
C3~ 131.5dJ(C3,F5) ≈ 8.0
C4~ 116.0dJ(C4,F5) ≈ 22.0
C5~ 162.0dJ(C5,F5) ≈ 245.0
C6~ 114.0dJ(C6,F5) ≈ 21.0
CH₂~ 40.0s-
CH₃~ 19.0s-
COOH~ 178.0s-

Experimental Protocols

1. Sample Preparation for NMR Analysis

  • Materials:

    • This compound

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃, with 0.03% v/v Tetramethylsilane, TMS)

    • NMR tube (5 mm)

    • Pipettes

    • Vortex mixer

  • Protocol:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of the deuterated solvent (e.g., CDCl₃ with TMS) to the NMR tube.

    • Cap the NMR tube securely and vortex the sample until the solid is completely dissolved.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • The sample is now ready for NMR analysis.

2. NMR Data Acquisition

  • Instrumentation:

    • 400 MHz (or higher) NMR spectrometer

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: zg30

    • Number of Scans: 16

    • Receiver Gain: Adjusted to avoid clipping

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 1 second

    • Spectral Width: -2 to 14 ppm

    • Temperature: 298 K

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024 or more (as needed for signal-to-noise)

    • Receiver Gain: Adjusted

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Spectral Width: -10 to 220 ppm

    • Temperature: 298 K

Mandatory Visualizations

G cluster_structure Figure 1. Structure of this compound structure

Caption: Molecular structure of this compound with atom numbering.

experimental_workflow sample_prep Sample Preparation (Dissolution in CDCl₃) nmr_acquisition NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acquisition data_processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Peak Picking, Integration, J-coupling Measurement) data_processing->spectral_analysis structure_elucidation Structure Elucidation & Verification spectral_analysis->structure_elucidation

Caption: Experimental workflow for NMR analysis.

Data Interpretation

The predicted ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the phenyl ring. The fluorine atom at position 5 will cause splitting of the signals for H3, H4, and H6. The methylene (CH₂) protons of the acetic acid group are expected to appear as a singlet, as there are no adjacent protons to couple with. The methyl (CH₃) group protons at position 2 will also appear as a singlet. The acidic proton of the carboxyl group (COOH) will likely be a broad singlet at a downfield chemical shift.

In the predicted ¹³C NMR spectrum, all nine carbon atoms are expected to be resolved. The carbon atom directly bonded to the fluorine (C5) will exhibit a large one-bond C-F coupling constant. The other aromatic carbons will show smaller two-, three-, and four-bond C-F couplings. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position.

This application note provides a framework for the ¹H and ¹³C NMR analysis of this compound. The provided protocols for sample preparation and data acquisition are standardized for routine structural verification. The predicted spectral data serves as a guide for the interpretation of experimental results. For definitive structural confirmation, it is essential to acquire and analyze experimental NMR data.

Application Note: HPLC Purification of 5-Fluoro-2-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylphenylacetic acid is a substituted aromatic carboxylic acid of interest in pharmaceutical research and development. Its purity is critical for subsequent applications, necessitating a robust and reproducible purification method. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds. This document provides a detailed protocol for the reversed-phase HPLC purification of this compound.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC). The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. By gradually increasing the organic solvent concentration in the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity. An acidic modifier is added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Materials and Reagents

  • This compound (crude sample)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Trifluoroacetic acid (TFA), HPLC grade (0.1% v/v) or Formic Acid (FA), HPLC grade (0.1% v/v)

  • Methanol (for sample dissolution)

  • Syringe filters (0.45 µm)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

Experimental Protocol

Sample Preparation
  • Accurately weigh the crude this compound sample.

  • Dissolve the sample in a minimal amount of a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution (e.g., 10 mg/mL).

  • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 1 mg/mL).

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

HPLC Method

A standard reversed-phase C18 column is recommended for this separation.[1][2] The use of an acidic modifier in the mobile phase, such as trifluoroacetic acid (TFA) or formic acid, is crucial for achieving good peak shape for carboxylic acids.[2][3]

Table 1: HPLC Purification Parameters

ParameterRecommended Conditions
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[3]
Mobile Phase A 0.1% TFA (or Formic Acid) in Water
Mobile Phase B 0.1% TFA (or Formic Acid) in Acetonitrile
Gradient Elution 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C
Detection UV at 254 nm[1]
Injection Volume 10 - 50 µL (depending on concentration and column size)
Post-Purification Processing
  • Collect the fractions corresponding to the main peak of this compound.

  • Combine the collected fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • If necessary, perform a liquid-liquid extraction to remove the acidic modifier and isolate the purified compound.

  • Lyophilize or evaporate the aqueous solution to obtain the purified solid product.

  • Analyze the purity of the final product using the same HPLC method.

Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolution Dissolve Crude Sample Filtration Filter Sample (0.45 µm) Dissolution->Filtration Injection Inject onto C18 Column Filtration->Injection Gradient Gradient Elution (ACN/Water/TFA) Injection->Gradient Detection UV Detection (254 nm) Gradient->Detection Fractionation Collect Fractions Detection->Fractionation Solvent_Removal Remove Acetonitrile Fractionation->Solvent_Removal Isolation Isolate Compound Solvent_Removal->Isolation Purity_Check Purity Analysis Isolation->Purity_Check

References

Application Notes and Protocols for the Synthesis of 5-Fluoro-2-methylphenylacetic Acid via Suzuki Coupling Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Fluoro-2-methylphenylacetic acid, a valuable building block in medicinal chemistry and drug development. The synthetic strategy hinges on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2] The protocols described herein are based on established methodologies for Suzuki couplings of aryl halides and are intended to provide a comprehensive guide for laboratory synthesis.[3][4]

The introduction of a fluorine atom and a methyl group into the phenylacetic acid scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative drug candidates. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the methyl group can provide steric bulk and influence conformational preferences.

The proposed two-step synthesis involves the Suzuki coupling of an ethyl 2-(2-bromo-5-fluorophenyl)acetate with methylboronic acid, followed by the hydrolysis of the resulting ester to yield the target compound. This approach offers a reliable and scalable route to this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the Suzuki-Miyaura coupling of ethyl 2-(2-bromo-5-fluorophenyl)acetate with methylboronic acid under various reaction conditions. This data is intended to serve as a guide for reaction optimization.

EntryCatalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)1001285
2Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901678
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (3:1)852465
4Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)THF/H₂O (5:1)801888

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling - Synthesis of Ethyl 5-Fluoro-2-methylphenylacetate

This protocol details the palladium-catalyzed cross-coupling of ethyl 2-(2-bromo-5-fluorophenyl)acetate with methylboronic acid.

Materials:

  • Ethyl 2-(2-bromo-5-fluorophenyl)acetate

  • Methylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Water, deionized and degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add ethyl 2-(2-bromo-5-fluorophenyl)acetate (1.0 eq), methylboronic acid (1.5 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed toluene and degassed water in a 4:1 ratio via syringe to achieve a final concentration of approximately 0.1 M with respect to the ethyl 2-(2-bromo-5-fluorophenyl)acetate.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 5-fluoro-2-methylphenylacetate.

Step 2: Hydrolysis - Synthesis of this compound

This protocol describes the hydrolysis of ethyl 5-fluoro-2-methylphenylacetate to the final carboxylic acid product.

Materials:

  • Ethyl 5-fluoro-2-methylphenylacetate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve ethyl 5-fluoro-2-methylphenylacetate (1.0 eq) in ethanol in a round-bottom flask.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0 eq) to the flask and stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl.

  • Extraction: Extract the aqueous mixture with ethyl acetate three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Visualizations

Suzuki_Coupling_Workflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Hydrolysis A 1. Combine Reactants: - Ethyl 2-(2-bromo-5-fluorophenyl)acetate - Methylboronic acid - Pd(OAc)₂/SPhos - K₃PO₄ B 2. Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen A->B C 3. Add Solvents: Toluene/H₂O (4:1) B->C D 4. Heat Reaction: 100 °C, 12-16h C->D E 5. Work-up & Purification: Aqueous wash, column chromatography D->E F Product 1: Ethyl 5-Fluoro-2-methylphenylacetate E->F G 1. Dissolve Ester in Ethanol F->G Intermediate H 2. Add NaOH(aq) G->H I 3. Stir at RT, 2-4h H->I J 4. Acidify with HCl I->J K 5. Extract & Purify J->K L Final Product: This compound K->L

Caption: A diagram illustrating the two-step experimental workflow for the synthesis of this compound.

Suzuki_Catalytic_Cycle Simplified Catalytic Cycle of the Suzuki Coupling Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂(CH₃) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-CH₃ reductive_elimination->product reactant1 Ar-Br reactant1->oxidative_addition reactant2 CH₃-B(OH)₂ reactant2->transmetalation base Base base->transmetalation

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed synthesis of substituted phenylacetic acids represents a cornerstone of modern organic chemistry, offering efficient and versatile routes to a crucial structural motif found in numerous pharmaceuticals and biologically active compounds. This document provides detailed application notes and protocols for key palladium-catalyzed methodologies, including the α-arylation of esters and the carbonylation of benzyl chlorides.

Introduction

Substituted phenylacetic acids are pivotal intermediates in the synthesis of a wide array of commercially important molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. Palladium catalysis has emerged as a powerful tool for the construction of the core C(sp²)-C(sp³) bond in these molecules, offering advantages in terms of scope, efficiency, and functional group tolerance over classical methods.[1] This document outlines established protocols for these transformations, supported by quantitative data to facilitate reaction optimization and application.

Method 1: Palladium-Catalyzed α-Arylation of Ester Enolates

The α-arylation of ester enolates is a widely employed method for the synthesis of substituted phenylacetic acid precursors.[2][3] This reaction involves the coupling of an aryl halide with an ester enolate, catalyzed by a palladium complex. The choice of ligand, base, and reaction conditions is critical for achieving high yields and selectivities.[4][5]

Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed α-arylation of ester enolates proceeds through a catalytic cycle involving oxidative addition, enolate coordination, and reductive elimination.

Catalytic_Cycle_Alpha_Arylation Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition Ar-Pd(II)(Enolate)L_n Ar-Pd(II)(Enolate)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Enolate)L_n Transmetalation/ Coordination Product α-Aryl Ester Ar-Pd(II)(Enolate)L_n->Product MX Salt (MX) Ar-Pd(II)(Enolate)L_n->MX Product->Pd(0)L_n Reductive Elimination Base Base Enolate Enolate Base->Enolate Ester Ester Ester->Enolate Enolate->Ar-Pd(II)(Enolate)L_n Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)(X)L_n

Caption: Catalytic cycle for the palladium-catalyzed α-arylation of ester enolates.

Experimental Protocol: General Procedure for α-Arylation of tert-Butyl Acetate with Aryl Bromides

This protocol is adapted from procedures demonstrating high yields with a variety of aryl bromides.[6]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bulky electron-rich phosphine ligand (e.g., P(t-Bu)₃ or a biaryl phosphine)

  • Aryl bromide

  • tert-Butyl acetate

  • Strong base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous solvent (e.g., Toluene or Tetrahydrofuran (THF))

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add the anhydrous solvent, followed by the aryl bromide (1.0 equiv) and tert-butyl acetate (1.2-1.5 equiv).

  • Cool the reaction mixture to 0 °C and slowly add the base (1.1-1.3 equiv) portion-wise or as a solution.

  • Allow the reaction to warm to room temperature or heat as required (typically 25-100 °C) and stir for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired α-aryl ester.

  • The resulting ester can be hydrolyzed to the corresponding phenylacetic acid using standard procedures (e.g., treatment with trifluoroacetic acid for the tert-butyl ester).

Quantitative Data for α-Arylation of Esters
EntryAryl HalideEsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Chlorotoluenetert-Butyl propionate1.5 Pd₂(dba)₃3.0 P(t-Bu)₃NaHMDSToluene802.596
2Chlorobenzenetert-Butyl acetate1.0 Pd(dba)₂2.0 Q-phosZnF₂/LiHMDSTHF651285
34-Bromo-tert-butylbenzeneEthyl N,N-dimethylglycinate2.0 Pd(OAc)₂4.0 P(t-Bu)₃K₃PO₄Toluene10012High
44-Bromoanisoletert-Butyl propionate1.0 Pd(OAc)₂2.0 BiarylphosphineLiHMDSTolueneRT295
51-Bromo-4-fluorobenzenetert-Butyl propionate1.0 Pd(OAc)₂2.0 BiarylphosphineLiHMDSTolueneRT293

Data compiled from various sources.[2][5][6]

Method 2: Palladium-Catalyzed Carbonylation of Benzyl Chlorides

An alternative and highly effective route to substituted phenylacetic acids is the carbonylation of benzyl chlorides.[7] This method introduces a carbonyl group from carbon monoxide gas into the benzylic position.

Experimental Workflow

Experimental_Workflow_Carbonylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactor Autoclave or High-Pressure Reactor Reagents Add Benzyl Chloride, Catalyst, Ligand, Base, and Solvent Reactor->Reagents Pressurize Pressurize with CO Reagents->Pressurize Heat Heat to Reaction Temperature Pressurize->Heat Stir Stir for Specified Time Heat->Stir Cool Cool and Depressurize Stir->Cool Quench Quench Reaction Cool->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Crystallization or Chromatography Extract->Purify

Caption: General experimental workflow for the carbonylation of benzyl chlorides.

Experimental Protocol: Synthesis of 2,4-Dichlorophenylacetic Acid

This protocol is based on a high-yield synthesis from 2,4-dichlorobenzyl chloride.[7]

Materials:

  • 2,4-Dichlorobenzyl chloride (2,4-DCBC)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Tetraethylammonium chloride (TEAC)

  • Sodium hydroxide (NaOH) solution (e.g., 4 M)

  • Solvent (e.g., Xylene)

  • Carbon monoxide (CO) gas

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, combine 2,4-dichlorobenzyl chloride (1.0 equiv), Pd(PPh₃)₂Cl₂ (e.g., 1.3 mol%), and tetraethylammonium chloride (e.g., 1.8 mol%).

  • Add the solvent (e.g., xylene) and the aqueous sodium hydroxide solution.

  • Seal the reactor, purge with carbon monoxide, and then pressurize to the desired CO pressure (e.g., 1.5 MPa).

  • Heat the reaction mixture to the specified temperature (e.g., 80 °C) with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for the required duration (e.g., 20 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO.

  • Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic layers.

  • Wash the organic layer with water.

  • Acidify the combined aqueous layers with concentrated HCl to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain the substituted phenylacetic acid.

Quantitative Data for Carbonylation of Substituted Benzyl Chlorides
EntryBenzyl ChlorideCatalyst (mol%)Additive (mol%)BaseSolventTemp (°C)CO Pressure (MPa)Time (h)Yield (%)
12,4-Dichlorobenzyl chloride1.3 Pd(PPh₃)₂Cl₂1.8 TEAC4 M NaOHXylene801.52095
24-Chlorobenzyl chloride1.3 Pd(PPh₃)₂Cl₂1.8 TEAC4 M NaOHXylene801.52092
34-Methylbenzyl chloride1.3 Pd(PPh₃)₂Cl₂1.8 TEAC4 M NaOHXylene801.52088
4Benzyl chloride1.3 Pd(PPh₃)₂Cl₂1.8 TEAC4 M NaOHXylene801.52085

Data adapted from a study on the synthesis of 2,4-dichlorophenylacetic acid.[7]

Conclusion

The palladium-catalyzed synthesis of substituted phenylacetic acids offers a robust and versatile platform for accessing these valuable compounds. The choice of methodology, whether through α-arylation of esters or carbonylation of benzyl chlorides, depends on the available starting materials and the desired substitution pattern. The protocols and data presented herein provide a solid foundation for researchers to apply and adapt these powerful synthetic tools in their own research and development endeavors. Careful optimization of reaction parameters, particularly the catalyst system and base, is crucial for achieving high efficiency and yields.

References

Application Notes and Protocols for the Use of 5-Fluoro-2-methylphenylacetic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The incorporation of non-natural moieties into peptide structures is a key strategy in modern drug discovery to enhance therapeutic properties. 5-Fluoro-2-methylphenylacetic acid is a synthetic carboxylic acid that can be utilized as a strategic N-terminal capping agent in solid-phase peptide synthesis (SPPS). This modification, analogous to N-terminal acetylation, can impart several beneficial characteristics to a peptide.[1][2]

Key Advantages of N-Terminal Modification with this compound:

  • Enhanced Enzymatic Stability: Capping the N-terminus of a peptide can protect it from degradation by exopeptidases, which often target the free N-terminal amine. This can significantly increase the peptide's half-life in biological systems.[3][4]

  • Modulation of Physicochemical Properties: The introduction of the fluoro- and methyl-substituted phenyl group alters the lipophilicity and steric bulk at the N-terminus. This can influence the peptide's solubility, membrane permeability, and overall pharmacokinetic profile.

  • Mimicry of Native Protein Structures: N-terminal acetylation is a common post-translational modification in natural proteins. Using a capping agent like this compound can create a structure that more closely mimics an internal segment of a protein, potentially improving biological activity.[2]

  • Creation of Novel Peptide Conjugates: This modification serves as a foundational step for creating unique peptide-drug conjugates, where the phenyl ring could be further functionalized or act as a structural scaffold.

Potential Applications:

Peptides modified with this compound are promising candidates for various therapeutic and research applications, including:

  • Development of peptide-based drugs with improved stability and bioavailability.

  • Creation of research tools for studying protein-protein interactions.

  • Synthesis of novel enzyme inhibitors where the N-terminal cap interacts with the active site.

  • Generation of diagnostic agents with enhanced stability in biological samples.

Experimental Protocols

This section provides a detailed methodology for the N-terminal modification of a resin-bound peptide with this compound using standard Fmoc-based solid-phase peptide synthesis.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Standard Fmoc-protected amino acids

  • This compound

  • Coupling/Activation Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[5][6]

    • N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), HPLC-grade acetonitrile, HPLC-grade water

  • Capping Solution (Optional): Acetic anhydride and DIPEA in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Analytical and preparative HPLC systems[7][8][9]

  • Mass spectrometer

Synthesis Workflow

The overall workflow for synthesizing a peptide N-terminally capped with this compound is depicted below.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Capping N-Terminal Capping cluster_Final Cleavage and Purification Resin_Prep 1. Resin Swelling Peptide_Assembly 2. Peptide Chain Assembly (Standard Fmoc Cycles) Resin_Prep->Peptide_Assembly Fmoc_Removal 3. Final N-Terminal Fmoc Deprotection Peptide_Assembly->Fmoc_Removal Activation 4. Activation of This compound Fmoc_Removal->Activation Coupling 5. Coupling to Peptide Activation->Coupling Wash 6. Resin Washing Coupling->Wash Cleavage 7. Cleavage & Deprotection Wash->Cleavage Precipitation 8. Precipitation Cleavage->Precipitation Purification 9. HPLC Purification Precipitation->Purification Analysis 10. Analysis (LC-MS) Purification->Analysis

Caption: Experimental workflow for SPPS N-terminal capping.

Detailed Protocol

This protocol assumes a synthesis scale of 0.1 mmol.

Step 1: Peptide Synthesis

  • Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide) using standard automated or manual Fmoc-SPPS protocols.

  • After the final amino acid coupling, proceed to the final Fmoc deprotection step.

Step 2: Final N-Terminal Fmoc Deprotection

  • Treat the peptide-resin with 20% piperidine in DMF for 5 minutes. Drain.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes. Drain.

  • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to ensure complete removal of piperidine.

Step 3: Activation and Coupling of this compound

  • In a separate vial, prepare the activation solution. For quantitative data on reagents, refer to Table 1.

  • Dissolve this compound (3 eq.) and HBTU (2.9 eq.) in DMF.

  • Add DIPEA (6 eq.) to the solution and vortex for 1-2 minutes to pre-activate the carboxylic acid.

  • Add the activation solution to the reaction vessel containing the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction completion using a qualitative Kaiser test.[10] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time.

Step 4: Capping of Unreacted Amines (Optional but Recommended)

  • To ensure that the final product is homogenous and to simplify purification, any unreacted N-terminal amines should be capped.[11]

  • Wash the resin with DMF (3 times).

  • Prepare a capping solution of 10% acetic anhydride and 1% DIPEA in DMF.

  • Add the capping solution to the resin and agitate for 30 minutes.[12]

  • Wash the resin with DMF (5 times) and DCM (5 times).

  • Dry the resin under vacuum for at least 1 hour.

Step 5: Cleavage and Deprotection

  • Place the dry peptide-resin in a cleavage vessel.

  • Add the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the resin (approx. 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

Step 6: Peptide Precipitation, Purification, and Analysis

  • Concentrate the TFA solution under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution to a centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using preparative reverse-phase HPLC (RP-HPLC).[13]

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.[7][14]

Data Presentation

The following tables provide reagent calculations for the coupling step and hypothetical performance data for the N-terminal modification of representative peptide sequences.

Table 1: Reagent Quantities for Coupling Reaction (0.1 mmol Scale)

ReagentMolecular Weight ( g/mol )Molar EquivalentsAmount Required
Peptide-Resin-1.00.1 mmol
This compound184.173.055.3 mg
HBTU379.252.9109.9 mg
DIPEA129.246.0104.5 µL
DMF (Solvent)73.09-~2 mL

Table 2: Hypothetical Performance Data

Peptide Sequence (Resin-Bound)Coupling Efficiency (%)*Crude Purity (%)**Final Yield (mg)***
H-Gly-Phe-Leu-Arg(Pbf)-Resin988518.5
H-Ala-Val-Trp(Boc)-Gly-Resin978216.2
H-Pro-Ser(tBu)-Ile-Met-Resin957815.1

*Coupling efficiency estimated by quantitative ninhydrin assay. **Crude purity determined by analytical RP-HPLC integration at 220 nm. ***Final yield after purification.

Visualizations

The following diagram illustrates the conceptual benefits of N-terminal modification.

G cluster_modification Chemical Modification cluster_properties Enhanced Properties cluster_outcome Potential Outcomes Start Native Peptide (Free N-Terminus) Modification Coupling with This compound Start->Modification Product Modified Peptide (Capped N-Terminus) Modification->Product Prop1 Increased Stability (Resistance to Exopeptidases) Product->Prop1 Prop2 Altered Lipophilicity (Improved PK Profile) Product->Prop2 Prop3 Conformational Constraint Product->Prop3 Outcome Improved Therapeutic Efficacy Prop1->Outcome Prop2->Outcome Prop3->Outcome

Caption: Logic diagram of N-terminal modification benefits.

References

Application Notes and Protocols: Cell-Based Assay for Evaluating the Anti-Inflammatory Potential of 5-Fluoro-2-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in numerous pathologies, making it a critical area of therapeutic research. The evaluation of novel compounds for anti-inflammatory activity is a key step in the drug discovery pipeline. Cell-based assays provide a powerful in vitro tool to screen and characterize the efficacy of such compounds in a controlled cellular environment.[1] This document outlines a detailed protocol for a cell-based assay to assess the anti-inflammatory properties of 5-Fluoro-2-methylphenylacetic acid. Phenylacetic acid derivatives have been noted for their biological activities, including antibacterial and potential anti-inflammatory effects.[2]

This protocol will focus on a widely used model of inflammation involving the stimulation of macrophage-like cells and the subsequent measurement of key pro-inflammatory cytokines. While specific experimental data for this compound is not publicly available, this protocol provides a robust framework for its initial characterization based on established methodologies for anti-inflammatory compound screening.[3][4]

Principle of the Assay

This assay utilizes the human monocytic cell line, THP-1, which can be differentiated into macrophage-like cells. These cells, when stimulated with pro-inflammatory agents like Lipopolysaccharide (LPS), mimic an inflammatory response by producing and secreting pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). The potential anti-inflammatory activity of this compound is quantified by its ability to inhibit the secretion of these cytokines in a dose-dependent manner. The Nuclear Factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation, is a likely target for modulation by anti-inflammatory compounds.[1][5]

Materials and Equipment

  • Cell Line: Human monocytic THP-1 cell line

  • Reagents:

    • RPMI-1640 cell culture medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Phorbol 12-myristate 13-acetate (PMA)

    • Lipopolysaccharide (LPS) from E. coli

    • This compound

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Phosphate-Buffered Saline (PBS)

    • ELISA kits for human TNF-α, IL-6, and IL-8

    • Cell viability assay kit (e.g., MTT, XTT, or a live/dead assay)[6]

  • Equipment:

    • Cell culture incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Centrifuge

    • 96-well cell culture plates

    • Microplate reader

    • Hemocytometer or automated cell counter

    • Multichannel pipette

Experimental Protocols

Cell Culture and Differentiation
  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

  • To differentiate monocytes into macrophage-like cells, seed the THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium containing 100 ng/mL of PMA.

  • Incubate for 48 hours to allow for cell adherence and differentiation. After incubation, gently aspirate the PMA-containing medium and wash the adherent cells once with 100 µL of sterile PBS.

  • Add 100 µL of fresh, serum-free RPMI-1640 medium to each well and rest the cells for 24 hours before treatment.

Compound Preparation and Treatment
  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in serum-free RPMI-1640 medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be kept constant and should not exceed 0.5% to avoid solvent-induced toxicity.

  • Aspirate the medium from the differentiated THP-1 cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated controls.

  • Incubate the plate for 1 hour at 37°C to allow for compound uptake.

Induction of Inflammatory Response
  • Following the pre-treatment with the compound, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except for the untreated control wells.

  • Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

Quantification of Cytokine Secretion
  • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

  • Carefully collect the cell culture supernatants for cytokine analysis.

  • Measure the concentrations of TNF-α, IL-6, and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Read the absorbance on a microplate reader at the appropriate wavelength.

Cell Viability Assay
  • To ensure that the observed inhibition of cytokine production is not due to cytotoxicity of the compound, perform a cell viability assay on the remaining adherent cells.

  • Use a standard assay such as MTT or a live/dead cell staining protocol.[6]

  • Follow the manufacturer's protocol and measure the appropriate signal (e.g., absorbance or fluorescence) using a microplate reader.

Data Presentation

The quantitative data from this assay can be summarized in the following tables. The results presented here are hypothetical and serve as an example of how to structure the experimental data.

Table 1: Effect of this compound on Cytokine Secretion in LPS-Stimulated THP-1 Cells

Compound Concentration (µM)TNF-α Secretion (% of Control)IL-6 Secretion (% of Control)IL-8 Secretion (% of Control)
0 (Vehicle Control)100 ± 5.2100 ± 6.1100 ± 4.8
195.3 ± 4.598.1 ± 5.596.2 ± 3.9
1072.8 ± 3.978.5 ± 4.275.4 ± 4.1
2545.1 ± 2.852.3 ± 3.648.9 ± 3.3
5021.7 ± 2.128.9 ± 2.924.5 ± 2.5
1009.8 ± 1.515.4 ± 2.011.2 ± 1.8

Table 2: IC₅₀ Values and Cytotoxicity of this compound

ParameterValue
IC₅₀ (µM)
TNF-α Inhibition28.5
IL-6 Inhibition32.1
IL-8 Inhibition30.2
CC₅₀ (µM) >100

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.

Visualizations

G cluster_workflow Experimental Workflow A Seed and Differentiate THP-1 Cells with PMA B Pre-treat with This compound A->B C Stimulate with LPS B->C D Incubate for 18-24 hours C->D E Collect Supernatant D->E G Assess Cell Viability D->G F Quantify Cytokines (ELISA) E->F

Caption: Workflow for assessing the anti-inflammatory activity of the test compound.

G cluster_pathway Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Releases Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-8) Nucleus->Genes Induces Transcription Compound 5-Fluoro-2-methylphenylacetic acid (Hypothesized) Compound->IKK Inhibits?

Caption: Potential mechanism of action via inhibition of the NF-κB pathway.

References

Application Notes and Protocols for the Characterization of 5-Fluoro-2-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Fluoro-2-methylphenylacetic acid is a substituted aromatic carboxylic acid of interest in pharmaceutical research and development. Accurate and robust analytical methods are crucial for its characterization, including identity confirmation, purity assessment, and quantitative analysis. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Application Note:

Reverse-phase HPLC is a widely used technique for the separation, quantification, and purity assessment of non-volatile and thermally labile compounds like this compound. The method described below utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[1][2][3] UV detection is suitable for this compound due to the presence of the aromatic ring, which provides strong chromophoric activity.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 mm x 150 mm.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% trifluoroacetic acid or phosphoric acid. The exact ratio may need to be optimized for best separation.[1][4][5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

Data Presentation:

ParameterExpected Value
Retention Time (t R )~ 4-6 min*
Tailing Factor≤ 1.5
Theoretical Plates> 2000

*Retention time is an estimated value and will vary depending on the specific HPLC system, column, and exact mobile phase composition.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peak F->G H Determine Purity & Quantity G->H

Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification

Application Note:

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile ester derivative prior to GC-MS analysis.[6][7] This protocol describes the esterification of the carboxylic acid with BF3-methanol, followed by GC-MS analysis for the identification of the parent compound and any volatile impurities. Electron ionization (EI) is used to generate a characteristic fragmentation pattern that aids in structural elucidation.

Experimental Protocol:

  • Instrumentation: A GC-MS system with an electron ionization (EI) source and a capillary GC column.

  • Derivatization:

    • To approximately 1 mg of the dried sample in a vial, add 200 µL of 12.5% (w/v) boron trifluoride-methanol (BF3-MeOH) solution.[8]

    • Cap the vial tightly and heat at 70 °C for 30 minutes.[8]

    • Cool the vial to room temperature.

    • Add 200 µL of dichloromethane and 100 µL of water.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the lower organic layer containing the methyl ester derivative to a clean vial for GC-MS analysis.[8]

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

Data Presentation:

ParameterExpected Value (for Methyl Ester Derivative)
Retention Time (t R )~ 10-15 min
Molecular Ion (M+)m/z 182
Key Fragment Ionsm/z 123, 95 (indicative fragments)

*Retention time and fragment ions are predicted and should be confirmed with an authentic standard.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dry Sample B Add BF3-Methanol A->B C Heat (70°C) B->C D Liquid-Liquid Extraction C->D E Inject Derivative D->E F GC Separation E->F G EI-MS Detection F->G H Identify Peaks by Mass Spectra G->H I Library Search & Confirmation H->I

Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note:

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. 1H, 13C, and 19F NMR will provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively, in this compound. The chemical shifts, coupling constants, and integration values from these spectra will confirm the connectivity and substitution pattern of the molecule.[9]

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • NMR Acquisition Parameters:

    • 1H NMR:

      • Observe Nucleus: 1H

      • Solvent: CDCl3

      • Number of Scans: 16

      • Relaxation Delay: 1 s

    • 13C NMR:

      • Observe Nucleus: 13C

      • Decoupling: Proton decoupled

      • Solvent: CDCl3

      • Number of Scans: 1024

      • Relaxation Delay: 2 s

    • 19F NMR:

      • Observe Nucleus: 19F

      • Decoupling: Proton decoupled

      • Solvent: CDCl3

      • Number of Scans: 64

      • Relaxation Delay: 1 s

Data Presentation:

Predicted 1H NMR Data (400 MHz, CDCl3):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 10-12br s1H-COOH
~ 7.1-7.3m1HAr-H
~ 6.8-7.0m2HAr-H
~ 3.6s2H-CH2-
~ 2.3s3H-CH3

Predicted 13C NMR Data (100 MHz, CDCl3):

Chemical Shift (δ, ppm)Assignment
~ 178-COOH
~ 162 (d, J C-F ≈ 245 Hz)C-F
~ 135 (d, J C-F ≈ 3 Hz)C-CH3
~ 131 (d, J C-F ≈ 8 Hz)Ar-CH
~ 125 (d, J C-F ≈ 8 Hz)C-CH2
~ 115 (d, J C-F ≈ 21 Hz)Ar-CH
~ 113 (d, J C-F ≈ 21 Hz)Ar-CH
~ 40-CH2-
~ 19-CH3

Predicted 19F NMR Data (376 MHz, CDCl3):

Chemical Shift (δ, ppm)Multiplicity
~ -115 to -120m

*Chemical shifts and coupling constants are predicted values and should be confirmed experimentally.

Logical Relationship Diagram:

NMR_Logic cluster_spectra NMR Spectra cluster_info Information Obtained cluster_structure Structural Confirmation H_NMR 1H NMR Proton_Env Proton Environments (Chemical Shift, Integration) H_NMR->Proton_Env Connectivity Connectivity (Coupling Constants) H_NMR->Connectivity C_NMR 13C NMR Carbon_Backbone Carbon Skeleton (Chemical Shift) C_NMR->Carbon_Backbone C_NMR->Connectivity F_NMR 19F NMR Fluorine_Env Fluorine Environment (Chemical Shift) F_NMR->Fluorine_Env F_NMR->Connectivity Structure Confirmed Structure of This compound Proton_Env->Structure Carbon_Backbone->Structure Fluorine_Env->Structure Connectivity->Structure

Caption: Logical flow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Application Note:

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The infrared spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, aromatic C-H and C=C stretching, and the C-F stretching vibration.[3][10][11][12]

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • FTIR Acquisition:

    • Spectral Range: 4000-400 cm-1.

    • Resolution: 4 cm-1.

    • Number of Scans: 16.

Data Presentation:

Characteristic FTIR Absorption Bands:

Wavenumber (cm-1)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid)[10]
~ 2950MediumC-H stretch (aliphatic)
~ 1700StrongC=O stretch (carboxylic acid)[10]
1600-1450MediumC=C stretch (aromatic ring)[10]
~ 1300MediumC-O stretch and O-H bend (carboxylic acid)[10]
1250-1000StrongC-F stretch

Workflow Diagram:

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_ftir FTIR Analysis cluster_data Data Interpretation A Place Sample on ATR Crystal B Apply Pressure A->B C Acquire Spectrum (4000-400 cm-1) B->C D Identify Characteristic Absorption Bands C->D E Assign Functional Groups D->E

Caption: Workflow for FTIR analysis.

References

Application Notes and Protocols for GC-MS Analysis of 5-Fluoro-2-methylphenylacetic acid via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantitative analysis of acidic compounds such as 5-Fluoro-2-methylphenylacetic acid by Gas Chromatography-Mass Spectrometry (GC-MS) necessitates a crucial sample preparation step: derivatization. This process chemically modifies the carboxyl functional group to increase the analyte's volatility and thermal stability, making it amenable to GC analysis.[1] This document provides detailed application notes and protocols for two common derivatization techniques: esterification (specifically, methylation) and silylation.

Introduction to Derivatization for GC-MS

Direct analysis of polar compounds like carboxylic acids by GC-MS is challenging due to their low volatility and potential for interaction with the chromatographic system.[2] Derivatization overcomes these limitations by replacing the active hydrogen in the carboxyl group with a less polar functional group.[2][3] This modification leads to improved peak shape, enhanced separation, and the generation of characteristic mass fragments that aid in structural elucidation and quantification.[1] The two primary methods for derivatizing carboxylic acids are alkylation (esterification) and silylation.[4]

Method 1: Esterification via Methylation with BF₃-Methanol

Esterification is a robust and widely used alkylation method for converting carboxylic acids into their more volatile ester counterparts.[5] The use of boron trifluoride (BF₃) in methanol provides a potent acidic catalyst for the rapid and quantitative formation of fatty acid methyl esters (FAMEs).[6]

Experimental Protocol

  • Sample Preparation:

    • Accurately weigh 1-10 mg of the this compound sample into a reaction vial.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture as it can interfere with the reaction.

  • Derivatization Reaction:

    • Add 1 mL of 14% Boron Trifluoride-Methanol solution to the dried sample.

    • Tightly cap the vial and vortex for 30 seconds to ensure complete dissolution.

    • Heat the vial in an incubator or oven at 60°C for 30 minutes.[6]

  • Extraction of the Methyl Ester:

    • After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of hexane to the vial.

    • Vortex vigorously for 1 minute to extract the derivatized product into the hexane layer.

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the final hexane solution into the GC-MS system.

Logical Workflow for Esterification

Esterification Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample This compound Dry Evaporate to Dryness Sample->Dry AddReagent Add BF3-Methanol Dry->AddReagent Heat Heat at 60°C AddReagent->Heat AddHexane Add Hexane & NaCl Solution Heat->AddHexane Extract Vortex & Separate Layers AddHexane->Extract Collect Collect Organic Layer Extract->Collect GCMS Inject into GC-MS Collect->GCMS

Caption: Workflow for the esterification of this compound.

Method 2: Silylation with BSTFA

Silylation is another highly effective and popular derivatization technique for compounds containing active hydrogens.[2] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the carboxyl group to form a trimethylsilyl (TMS) ester, which is more volatile and thermally stable.[2][6]

Experimental Protocol

  • Sample Preparation:

    • Place 1-10 mg of the this compound sample into a reaction vial.

    • Ensure the sample is completely dry by evaporating any solvent under a gentle stream of nitrogen. The absence of water is crucial for a successful silylation reaction.[1]

  • Derivatization Reaction:

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA (with 1% TMCS as a catalyst, if necessary) to the dried sample.

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the mixture at 70°C for 30-60 minutes.[1][6]

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for direct injection.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Logical Workflow for Silylation

Silylation Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Dry Evaporate to Dryness Sample->Dry AddReagent Add Solvent & BSTFA Dry->AddReagent Heat Heat at 70°C AddReagent->Heat GCMS Inject into GC-MS Heat->GCMS

Caption: Workflow for the silylation of this compound.

Quantitative Data and GC-MS Parameters

The following tables summarize typical GC-MS parameters and expected quantitative data for the analysis of the derivatized this compound.

Table 1: Typical GC-MS Parameters

ParameterSetting
Gas Chromatograph
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Scan Range50-500 m/z

Table 2: Expected Retention Times and Mass Ions for Derivatized Products

DerivativeExpected Retention Time (min)Key Mass Ions (m/z)
Methyl 5-fluoro-2-methylphenylacetate~10.5182 (M+), 151, 123, 95
TMS-5-fluoro-2-methylphenylacetate~12.2240 (M+), 225, 151, 73

Signaling Pathway of Derivatization Reactions

The chemical transformations during esterification and silylation can be visualized as follows:

Derivatization Reactions Analyte This compound (-COOH group) Ester_Reagent BF3-Methanol Analyte->Ester_Reagent Esterification Silyl_Reagent BSTFA Analyte->Silyl_Reagent Silylation Methyl_Ester Methyl Ester Derivative (-COOCH3 group) Ester_Reagent->Methyl_Ester TMS_Ester TMS Ester Derivative (-COOSi(CH3)3 group) Silyl_Reagent->TMS_Ester GCMS_Analysis GC-MS Analysis Methyl_Ester->GCMS_Analysis TMS_Ester->GCMS_Analysis

Caption: Chemical pathways for derivatization of the target analyte.

References

Application Notes and Protocols for 5-Fluoro-2-methylphenylacetic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying lead compounds in drug discovery.[1][2][3] This approach utilizes small, low-complexity molecules, typically with molecular weights under 300 Da, to probe the binding sites of biological targets.[4][5] These "fragments" generally exhibit weak binding affinities, often in the millimolar to micromolar range, which necessitates the use of sensitive biophysical techniques for their detection.[5][6] Once identified and validated, these fragments serve as starting points for optimization into more potent, drug-like molecules through strategies such as fragment growing, linking, or merging.[1] 5-Fluoro-2-methylphenylacetic acid is a compound that exemplifies the characteristics of a typical fragment due to its low molecular weight and simple structure. This document provides detailed application notes and protocols for the hypothetical application of this compound in an FBDD campaign against a hypothetical protein target, "Target Kinase A" (TKA), a protein implicated in cancer progression.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are consistent with the "Rule of Three" often applied to fragment libraries.

PropertyValueSource
CAS Number 261951-75-1[7][8]
Molecular Formula C9H9FO2[8]
Molecular Weight 168.17 g/mol [9]
IUPAC Name 2-(5-fluoro-2-methylphenyl)acetic acid[9]
Calculated LogP (cLogP) 1.8[9]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bonds 1PubChem

Experimental Protocols and Data

1. Primary Screening via Differential Scanning Fluorimetry (DSF)

Objective: To identify fragments that bind to and stabilize Target Kinase A (TKA) from a fragment library.

Methodology: Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm suggests that the ligand stabilizes the protein.

Protocol:

  • Protein Preparation: Prepare a solution of TKA at a final concentration of 2 µM in a buffer of 50 mM HEPES pH 7.5, 150 mM NaCl.

  • Fragment Preparation: Prepare a 10 mM stock solution of this compound and other fragments in DMSO. Create a working plate with fragments diluted to 1 mM in the assay buffer.

  • Assay Plate Setup: In a 96-well PCR plate, add 20 µL of the 2 µM TKA solution to each well.

  • Dye Addition: Add 1 µL of a 100x stock of a fluorescent dye (e.g., SYPRO Orange) to each well.

  • Fragment Addition: Add 2 µL of the 1 mM fragment solutions to the appropriate wells for a final fragment concentration of 100 µM. Include a DMSO-only control.

  • Sealing and Centrifugation: Seal the plate and centrifuge briefly to mix the contents.

  • Data Acquisition: Place the plate in a real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C, increasing by 0.5 °C per minute, while monitoring fluorescence.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the change in melting temperature (ΔTm) for each fragment compared to the DMSO control. A ΔTm of ≥ 2°C is considered a significant hit.

Hypothetical Screening Results:

Fragment IDFragment NameΔTm (°C)Hit
F001This compound3.5Yes
F002Phenylacetic acid1.2No
F0032-Methylphenylacetic acid2.1Yes
F0045-Chlorophenylacetic acid1.8No

2. Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)

Objective: To validate the hits from the primary screen and determine their binding affinity (KD) and kinetics.

Methodology: SPR is a label-free technique that measures the binding of an analyte (fragment) to a ligand (protein) immobilized on a sensor chip in real-time.

Protocol:

  • Protein Immobilization: Immobilize TKA on a CM5 sensor chip using standard amine coupling chemistry to a level of ~10,000 response units (RU).

  • Fragment Preparation: Prepare a dilution series of this compound in running buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20, 1% DMSO) ranging from 1 µM to 500 µM.

  • Binding Analysis: Inject the fragment solutions over the immobilized TKA surface for 60 seconds (association), followed by a 120-second dissociation phase with running buffer.

  • Data Analysis: After subtracting the reference surface signal, fit the resulting sensorgrams to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Hypothetical SPR Results for this compound:

ParameterValue
ka (1/Ms) 1.5 x 10^3
kd (1/s) 0.3
KD (µM) 200

3. Structural Elucidation by X-ray Crystallography

Objective: To determine the binding mode of this compound within the TKA active site.

Methodology: X-ray crystallography provides high-resolution structural information of the protein-fragment complex, which is crucial for structure-based drug design.

Protocol:

  • Crystallization: Crystallize apo-TKA using the hanging drop vapor diffusion method.

  • Fragment Soaking: Soak the apo-TKA crystals in a solution containing 10 mM this compound for 24 hours.

  • Cryo-protection and Data Collection: Transfer the soaked crystals to a cryo-protectant solution and flash-cool in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the structure by molecular replacement using the apo-TKA structure. Refine the model and build the fragment into the observed electron density.

Hypothetical Binding Mode Description: The crystal structure reveals that this compound binds in the ATP-binding pocket of TKA. The carboxylic acid moiety forms a key hydrogen bond interaction with the hinge region of the kinase. The fluoro-methylphenyl group occupies a hydrophobic pocket, with the fluorine atom making a favorable halogen bond.

4. Ligand-Observed NMR for Binding Confirmation

Objective: To confirm the binding of this compound to TKA in solution.

Methodology: Saturation Transfer Difference (STD) NMR is a ligand-observed NMR technique that identifies which ligands in a mixture are binding to a target protein.

Protocol:

  • Sample Preparation: Prepare a sample containing 10 µM TKA and 1 mM this compound in a deuterated phosphate buffer.

  • NMR Data Acquisition: Acquire a 1D proton NMR spectrum as a reference. Then, acquire an STD NMR spectrum by selectively saturating the protein resonances and observing the transfer of saturation to the bound ligand.

  • Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum. Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.

Hypothetical STD-NMR Results: The STD-NMR spectrum shows clear signals for the aromatic and methyl protons of this compound, confirming its interaction with TKA in solution.

Visualizations

FBDD_Workflow cluster_screening Screening & Hit ID cluster_validation Hit Validation cluster_optimization Lead Optimization FragLib Fragment Library PrimaryScreen Primary Screen (DSF) FragLib->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits SecondaryScreen Secondary Screen (SPR) Hits->SecondaryScreen NMR NMR Confirmation Hits->NMR ValidatedHits Validated Hits SecondaryScreen->ValidatedHits NMR->ValidatedHits Xray X-ray Crystallography ValidatedHits->Xray SBDD Structure-Based Design Xray->SBDD LeadCompound Lead Compound SBDD->LeadCompound TKA_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TKA Target Kinase A (TKA) Receptor->TKA Activates Downstream Downstream Signaling (e.g., MAPK pathway) TKA->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Hit_Validation_Logic PrimaryHit Primary Hit (ΔTm > 2°C) SPR_Test Test with SPR PrimaryHit->SPR_Test Yes NMR_Test Confirm with NMR SPR_Test->NMR_Test Binding Confirmed Discarded Discard (False Positive) SPR_Test->Discarded No Binding Validated Validated Hit NMR_Test->Validated Binding Confirmed NMR_Test->Discarded No Binding

References

Application Notes and Protocols for the Synthesis of 5-Fluoro-2-methylphenylacetic Acid Esters and Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various ester and amide derivatives of 5-Fluoro-2-methylphenylacetic acid, a valuable building block in medicinal chemistry and materials science. The following sections outline common synthetic routes, including Fischer esterification for esters and coupling agent-mediated reactions for amides, complete with experimental procedures, quantitative data, and workflow visualizations.

Synthesis of this compound Esters

Ester derivatives of this compound are commonly prepared via Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.

Protocol 1: Synthesis of Methyl 5-Fluoro-2-methylphenylacetate

This protocol details the synthesis of the methyl ester using methanol in the presence of a catalytic amount of sulfuric acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (20-50 equivalents), which also serves as the solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator. Dissolve the residue in ethyl acetate.

  • Neutralization: Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude methyl 5-fluoro-2-methylphenylacetate can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Protocol 2: Synthesis of Ethyl 5-Fluoro-2-methylphenylacetate

This protocol outlines the synthesis of the ethyl ester using ethanol.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and an excess of absolute ethanol (20-50 equivalents).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) for 6-8 hours, monitoring by TLC.

  • Work-up and Neutralization: Cool the mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and then with brine.

  • Drying and Concentration: Dry the ethereal layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude ethyl 5-fluoro-2-methylphenylacetate by vacuum distillation.

Quantitative Data for Esterification Reactions

The following table summarizes typical reaction conditions and expected yields for the Fischer esterification of this compound.

Ester ProductAlcoholCatalystReaction Time (h)Temperature (°C)Typical Yield (%)
Methyl 5-fluoro-2-methylphenylacetateMethanolH₂SO₄ (cat.)4-66585-95
Ethyl 5-fluoro-2-methylphenylacetateEthanolH₂SO₄ (cat.)6-87880-90

Synthesis of this compound Amides

Amide derivatives are synthesized by coupling this compound with an appropriate amine. This reaction typically requires the use of a coupling agent to activate the carboxylic acid.

Protocol 3: Synthesis of 5-Fluoro-2-methylphenylacetamide (Primary Amide)

This protocol describes the synthesis of the primary amide using ammonia, facilitated by the coupling agent HATU.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Activation: Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Ammonia Addition: Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 7N NH₃ in MeOH).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor completion by TLC.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate.

  • Washing: Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 5-fluoro-2-methylphenylacetamide by recrystallization or column chromatography.

Protocol 4: Synthesis of N-Substituted Amides using EDC/HOBt

This protocol is a general method for coupling this compound with various primary and secondary amines.

Experimental Protocol:

  • Reaction Setup: In an anhydrous solvent such as Dichloromethane (DCM) or DMF, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the mixture.

  • Coupling Agent Addition: Cool the mixture to 0°C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Amidation Reactions

The table below provides representative data for the synthesis of amides from this compound.

AmineCoupling Reagent/AdditiveBaseSolventTime (h)Temp. (°C)Typical Yield (%)
AmmoniaHATUDIPEADMF2-4RT75-85
BenzylamineEDC, HOBtDIPEADMF12-24RT80-90
MorpholineT3PEt₃NEthyl Acetate12RT70-85
AnilineDCC, DMAP-DCM16RT60-75

Visualizations

Synthetic Pathways

Synthesis_Pathways cluster_ester Esterification Pathway cluster_amide Amidation Pathway reactant reactant product product Acid_ester This compound Ester 5-Fluoro-2-methylphenylacetic Acid Ester Acid_ester->Ester H⁺ (cat.) Reflux Alcohol R-OH (e.g., Methanol, Ethanol) Alcohol->Ester Acid_amide This compound Amide 5-Fluoro-2-methylphenylacetic Acid Amide Acid_amide->Amide Coupling Agent Base, RT Amine R₁R₂NH (e.g., NH₃, Primary/Secondary Amine) Amine->Amide

Caption: General synthetic pathways for the esterification and amidation of this compound.

Experimental Workflow for Amide Synthesis

Amide_Synthesis_Workflow start_end start_end process process decision decision io io start Start dissolve Dissolve Acid, Amine, and HOBt in Solvent start->dissolve add_base Add Base (DIPEA) dissolve->add_base cool Cool to 0°C add_base->cool add_edc Add EDC cool->add_edc react Stir at RT (12-24h) add_edc->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) monitor->workup Complete dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography) concentrate->purify product Pure Amide Product purify->product end End product->end

Caption: A typical experimental workflow for the synthesis of N-substituted amides using EDC/HOBt coupling.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-Fluoro-2-methylphenylacetic acid. The information is tailored for researchers, scientists, and drug development professionals.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Three primary synthetic routes are commonly employed for the synthesis of phenylacetic acid derivatives like this compound:

  • Willgerodt-Kindler Reaction: This route typically starts from the corresponding acetophenone (5-fluoro-2-methylacetophenone) and involves reaction with sulfur and an amine (commonly morpholine) to form a thioamide intermediate, which is then hydrolyzed to the carboxylic acid.

  • Hydrolysis of a Nitrile: This method involves the conversion of 5-fluoro-2-methylbenzyl halide to (5-fluoro-2-methylphenyl)acetonitrile, followed by acid- or base-catalyzed hydrolysis to the desired carboxylic acid.

  • Grignard Reaction: This approach utilizes the formation of a Grignard reagent from 5-fluoro-2-methylbenzyl halide, which is then carboxylated using carbon dioxide (dry ice).

Q2: How can I monitor the progress of the reaction?

A2: Reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the spot or peak of the starting material to the newly formed product spot or peak, you can determine the extent of the reaction.

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters to control include:

  • Temperature: Many of the reaction steps, particularly Grignard reagent formation and enolate formation, are highly temperature-sensitive.

  • Anhydrous Conditions: For Grignard reactions, strictly anhydrous (dry) solvents and glassware are crucial to prevent quenching of the Grignard reagent.

  • Purity of Reagents: The use of high-purity starting materials and reagents is essential to minimize side reactions and simplify purification.

  • Reaction Time: Adequate reaction time is necessary for complete conversion, which should be monitored by TLC or HPLC.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
(All Routes) Inactive or degraded reagents.Use fresh, high-purity starting materials and reagents.
(Willgerodt-Kindler) Insufficient reaction temperature or time for thioamide formation or hydrolysis.Increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC.
(Nitrile Hydrolysis) Incomplete hydrolysis of the nitrile or intermediate amide.Increase the concentration of the acid or base, prolong the reflux time, or increase the temperature.
(Grignard Reaction) Failure of Grignard reagent to form.Ensure all glassware is flame-dried and solvents are anhydrous. Use an initiating agent like iodine or 1,2-dibromoethane.
(Grignard Reaction) Quenching of the Grignard reagent by moisture or acidic protons.Maintain a strict inert atmosphere (nitrogen or argon) and use anhydrous solvents.
Issue 2: Presence of Significant Byproducts

The table below summarizes common byproducts for each synthetic route.

Synthetic Route Common Byproduct(s) Formation Pathway Expected Prevalence
Willgerodt-Kindler 5-Fluoro-2-methylphenylacetothiomorpholideIncomplete hydrolysis of the thioamide intermediate.Can be significant
Tarry polymerization productsSide reactions at elevated temperatures.Variable
Unreacted 5-fluoro-2-methylacetophenoneIncomplete initial reaction.Minor to significant
Nitrile Hydrolysis (5-Fluoro-2-methylphenyl)acetamideIncomplete hydrolysis of the intermediate amide.Can be significant
Unreacted (5-fluoro-2-methylphenyl)acetonitrileIncomplete hydrolysis.Minor to significant
Grignard Reaction 1,2-Bis(5-fluoro-2-methylphenyl)ethaneWurtz-type coupling of the benzyl halide with the Grignard reagent.Can be significant
5-Fluoro-2-methyltolueneProtonation of the Grignard reagent by trace water.Minor
Bis(5-fluoro-2-methylbenzyl) ketoneReaction of the Grignard reagent with the initially formed carboxylate.Minor

Experimental Protocols (Generalized)

Protocol 1: Willgerodt-Kindler Reaction and Hydrolysis
  • Thioamide Formation: In a round-bottom flask, combine 5-fluoro-2-methylacetophenone, sulfur, and morpholine. Heat the mixture to reflux under an inert atmosphere for several hours. Monitor the disappearance of the starting material by TLC.

  • Hydrolysis: After cooling, the crude thioamide can be hydrolyzed by adding a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) and heating to reflux for an extended period.

  • Workup and Purification: After hydrolysis, cool the reaction mixture and acidify with a strong acid (if a basic hydrolysis was performed) to precipitate the carboxylic acid. The crude product can be collected by filtration and purified by recrystallization.

Protocol 2: Hydrolysis of (5-fluoro-2-methylphenyl)acetonitrile
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (5-fluoro-2-methylphenyl)acetonitrile in an aqueous solution of a strong acid (e.g., 50% H₂SO₄) or a strong base (e.g., 20% NaOH).

  • Hydrolysis: Heat the mixture to reflux for several hours until TLC indicates the consumption of the starting material and the intermediate amide.

  • Workup and Purification: Cool the reaction mixture. If acid hydrolysis was used, the product may precipitate upon cooling and can be filtered. If base hydrolysis was used, acidify the mixture with a strong acid to precipitate the carboxylic acid. The crude product can be purified by recrystallization.

Protocol 3: Grignard Reaction and Carboxylation
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of 5-fluoro-2-methylbenzyl chloride or bromide in anhydrous diethyl ether or THF dropwise. A small crystal of iodine can be added to initiate the reaction. Maintain a gentle reflux during the addition.

  • Carboxylation: Cool the Grignard reagent solution in an ice-salt bath. Carefully add crushed dry ice (solid CO₂) in small portions with vigorous stirring.

  • Workup and Purification: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding dilute hydrochloric acid. Separate the organic layer, and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

Visualizations

experimental_workflow cluster_willgerodt Willgerodt-Kindler Route cluster_nitrile Nitrile Hydrolysis Route cluster_grignard Grignard Route start_wk 5-Fluoro-2-methylacetophenone step1_wk React with Sulfur and Morpholine start_wk->step1_wk inter_wk Thioamide Intermediate step1_wk->inter_wk step2_wk Hydrolysis (Acid or Base) inter_wk->step2_wk product 5-Fluoro-2-methylphenylacetic Acid step2_wk->product start_cn (5-Fluoro-2-methylphenyl)acetonitrile step1_cn Acid or Base Hydrolysis start_cn->step1_cn step1_cn->product start_gr 5-Fluoro-2-methylbenzyl Halide step1_gr Form Grignard Reagent (Mg, Ether) start_gr->step1_gr inter_gr Grignard Reagent step1_gr->inter_gr step2_gr Carboxylation (CO2) inter_gr->step2_gr step2_gr->product

Caption: Synthetic routes to this compound.

troubleshooting_byproducts cluster_routes cluster_byproducts cluster_solutions start Impurity Detected in Final Product q1 Which synthetic route was used? start->q1 wk Willgerodt-Kindler q1->wk Willgerodt-Kindler nh Nitrile Hydrolysis q1->nh Nitrile Hydrolysis gr Grignard q1->gr Grignard byproduct_wk1 Unreacted Acetophenone or Thioamide Intermediate? wk->byproduct_wk1 byproduct_nh1 Unreacted Nitrile or Amide Intermediate? nh->byproduct_nh1 byproduct_gr1 Wurtz Coupling Product or Protonated Starting Material? gr->byproduct_gr1 solution_wk Increase hydrolysis time/temperature. Improve purification. byproduct_wk1->solution_wk solution_nh Increase hydrolysis time/temperature. Improve purification. byproduct_nh1->solution_nh solution_gr Ensure anhydrous conditions. Optimize addition rate of halide. byproduct_gr1->solution_gr

Technical Support Center: Palladium-Catalyzed Carbonylation of Benzyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of palladium-catalyzed carbonylation of benzyl halides.

Troubleshooting Guide

This guide addresses common issues encountered during the palladium-catalyzed carbonylation of benzyl halides.

1. Low or No Product Yield

  • Question: My reaction is showing low to no conversion of the benzyl halide to the desired carbonyl product. What are the potential causes and solutions?

  • Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure the catalyst and ligands are not degraded.[1] Using fresh, high-purity palladium sources and ligands is crucial. Consider that excess ligand can sometimes inhibit the reaction.[1]

    • Reaction Temperature: Temperature plays a critical role. While higher temperatures are often thought to increase reaction rates, they can also lead to catalyst decomposition.[1] It has been observed that in some systems, lowering the temperature from 100°C to 80°C resulted in improved conversion due to enhanced catalyst stability.[1]

    • Choice of Base: The base is essential for the reaction to proceed. The type and amount of base can significantly impact the yield. Common bases include sodium carbonate (Na₂CO₃) and triethylamine (NEt₃).[1][2] Ensure the base is anhydrous if the reaction is sensitive to moisture.

    • Carbon Monoxide (CO) Source: If using CO gas, ensure a consistent and positive pressure is maintained. Leaks in the system can lead to the depletion of CO. For reactions using a CO surrogate, such as phenyl formate, ensure its purity and appropriate stoichiometry.[2][3]

    • Solvent Purity: The presence of impurities in the solvent can poison the catalyst. Always use dry, degassed solvents appropriate for palladium-catalyzed reactions.

    Troubleshooting Workflow: Low Product Yield

    LowYieldTroubleshooting start Low or No Yield check_reagents Verify Reagent Quality (Catalyst, Ligand, Base, Solvent) start->check_reagents check_reagents->start Reagents Degraded (Replace & Retry) check_conditions Review Reaction Conditions (Temperature, Pressure) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Suboptimal (Adjust & Retry) optimize_ligand Optimize Ligand check_conditions->optimize_ligand Conditions OK optimize_base Optimize Base optimize_ligand->optimize_base optimize_temp Optimize Temperature optimize_base->optimize_temp success Improved Yield optimize_temp->success

    Caption: A workflow for troubleshooting low product yield.

2. Incomplete Conversion

  • Question: The reaction starts but does not go to completion, leaving a significant amount of starting material. What should I investigate?

  • Answer: Incomplete conversion can be due to catalyst deactivation or suboptimal reaction conditions.

    • Catalyst Stability: The palladium catalyst may lose its activity over the course of the reaction, especially at elevated temperatures.[1] Consider using a more stable catalyst system or a lower reaction temperature.

    • Ligand Selection: The choice of ligand is critical for catalyst stability and activity. Bulky, electron-rich phosphine ligands like Xantphos or P(t-Bu)₃ have been shown to be effective in similar carbonylation reactions.[1][3]

    • Reaction Time: It is possible the reaction has not been allowed to run for a sufficient amount of time. Monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal reaction time.

3. Formation of Side Products

  • Question: I am observing significant formation of side products. How can I improve the selectivity of my reaction?

  • Answer: The formation of side products often indicates that reaction conditions are not optimized for the desired transformation.

    • Homocoupling of Benzyl Halide: This can occur if the catalytic cycle is interrupted. Optimizing the CO pressure and the concentration of the nucleophile can help suppress this side reaction.

    • Decarbonylation: In some cases, the product may undergo decarbonylation at high temperatures. Running the reaction at the lowest effective temperature can minimize this.

    • Ligand to Palladium Ratio: The ratio of ligand to palladium can influence selectivity. A 1:1 ratio is often a good starting point, as excess ligand can sometimes be inhibitory.[1]

Frequently Asked Questions (FAQs)

1. What are the key factors influencing the yield of palladium-catalyzed carbonylation of benzyl halides?

The yield is primarily influenced by the choice of palladium precursor, ligand, base, solvent, temperature, and the source and pressure of carbon monoxide. The interplay of these factors determines the efficiency and selectivity of the reaction.

2. Which ligands are generally recommended for this reaction?

Bulky, electron-rich phosphine ligands are often preferred. Bidentate ligands like Xantphos have been used successfully in the carbonylation of aryl bromides, which are electronically similar to benzyl halides.[1] Trialkylphosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) have also demonstrated high efficiency.[3]

3. What is a suitable starting point for reaction conditions?

A good starting point for optimization, based on related literature for aryl halides, would be:

  • Palladium Source: 2 mol % Pd(OAc)₂[1]

  • Ligand: 2 mol % Xantphos or 12 mol % P(t-Bu)₃·HBF₄[1][3]

  • Base: 3 equivalents of Na₂CO₃ or 2 equivalents of NEt₃[1][2]

  • Solvent: Toluene or Acetonitrile (CH₃CN)[1][3]

  • Temperature: 80 °C[1][3]

  • CO Source: 1 atm of CO gas or 1.5-2 equivalents of phenyl formate[1][3]

4. Can I use a CO surrogate instead of CO gas?

Yes, using CO surrogates can be a safer and more convenient alternative to handling toxic CO gas.[2][3] Phenyl formate, in the presence of a base like triethylamine, has been shown to be an effective CO source for the carbonylation of aryl halides.[2][3]

Data Summary

Table 1: Effect of Ligand on the Yield of Palladium-Catalyzed Aminocarbonylation of p-Bromoanisole

EntryLigandLigand Loading (mol %)Temperature (°C)Time (h)Conversion (%)Yield (%)
1PPh₃81002< 10
2Xantphos2805>9995
Reaction conditions: 2 mol % Pd(OAc)₂, 1 mmol p-bromoanisole, 1.5 mmol amine, 3 mmol base in toluene (2 mL). Data adapted from literature on a related substrate.[1]

Table 2: Optimization of Carbonylation of Bromobenzene with Phenyl Formate

EntryPalladium SourceLigand (mol %)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (3%)PPh₃ (12%)NaHCO₃Mesitylene10023
2Pd(OAc)₂ (3%)PPh₃ (12%)NaHCO₃Mesitylene10064
3Pd(OAc)₂ (3%)PPh₃ (12%)NEt₃Mesitylene10097
4Pd(OAc)₂ (3%)P(t-Bu)₃·HBF₄ (12%)NEt₃CH₃CN8099
Reaction conditions: 1 equiv of bromobenzene, 2 equiv of phenyl formate, 2 equiv of base. Data adapted from literature on a related substrate.[2][3]

Experimental Protocols

General Procedure for Palladium-Catalyzed Aminocarbonylation of Aryl Bromides

This protocol is for a related substrate but can be adapted for benzyl halides. A mixture of Pd(OAc)₂ (2 mol %), Xantphos (2 mol %), the aryl bromide (1 mmol), the amine (1.5 mmol), and Na₂CO₃ (3 mmol) in toluene (2 mL) is placed in a reaction vessel. The vessel is purged with carbon monoxide and a balloon of CO is attached. The reaction mixture is then stirred at 80 °C for the specified time. After cooling to room temperature, the mixture is diluted with a suitable solvent and filtered. The filtrate is concentrated, and the product is purified by chromatography.[1]

General Procedure for Palladium-Catalyzed Carbonylation using Phenyl Formate

In a reaction tube, Pd(OAc)₂ (3 mol %), P(t-Bu)₃·HBF₄ (12 mol %), the aryl halide (1 equiv), phenyl formate (2 equiv), and NEt₃ (2 equiv) are combined in CH₃CN. The tube is sealed and heated to 80 °C for the required duration. After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired phenyl ester.[3]

Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed carbonylation of benzyl halides is depicted below.

CatalyticCycle cluster_legend Legend Pd0 Pd(0)L₂ PdII_complex [Bn-Pd(II)L₂(X)] Pd0->PdII_complex Bn-X OxAdd Oxidative Addition Acyl_complex [BnCO-Pd(II)L₂(X)] PdII_complex->Acyl_complex CO CO_ins CO Insertion Acyl_complex->Pd0 NuH, -HX Product Product (BnCONu) Nuc_attack Nucleophilic Attack (NuH) Red_elim Reductive Elimination BnX Bn-X CO CO L L = Ligand Bn Bn = Benzyl X X = Halide NuH NuH = Nucleophile

Caption: Catalytic cycle for palladium-catalyzed carbonylation.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Purification of Acidic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing when purifying acidic compounds using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A: Peak tailing is a common issue in chromatography where a peak is not symmetrical, having a "tail" that extends from the peak maximum.[1] This distortion can compromise the accuracy and reproducibility of your results.[1] It is often measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 indicates significant tailing.[2][3]

Q2: What are the primary causes of peak tailing for acidic compounds?

A: The most common cause of peak tailing for acidic compounds is secondary interactions between the analyte and the stationary phase.[4] Specifically, interactions with residual silanol groups on the silica-based column packing are a primary contributor.[4][5][6] Other causes can include:

  • Mobile phase pH: An inappropriate mobile phase pH can lead to the ionization of the acidic compound, causing it to interact more strongly with the stationary phase.[2][7]

  • Column issues: Column degradation, contamination, or overloading can all contribute to peak tailing.[2][8]

  • System issues: Extra-column volume in the HPLC system, such as from long tubing, can cause peak broadening and tailing.[1][2]

  • Sample solvent mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to distorted peak shapes.[2][4]

Q3: How does the mobile phase pH affect the peak shape of acidic compounds?

A: The pH of the mobile phase plays a crucial role in controlling the ionization state of acidic analytes.[7][9] For acidic compounds, a mobile phase pH below their pKa will keep them in their neutral, non-ionized form.[10] This non-ionized form has a weaker interaction with the polar silanol groups on the stationary phase, resulting in more symmetrical peaks.[11] Conversely, if the mobile phase pH is near or above the pKa of the acidic compound, the compound will become ionized (negatively charged). This ionized form can interact more strongly with any positively charged sites or through other secondary interactions on the stationary phase, leading to peak tailing.[2][7]

Q4: How can I optimize the mobile phase to reduce peak tailing of my acidic compound?

A: To minimize peak tailing of acidic compounds, you should aim to suppress their ionization. This can be achieved by:

  • Lowering the mobile phase pH: Adjusting the pH to be at least 1.5-2 units below the pKa of your acidic analyte will ensure it remains in its neutral form.[12][13] This is often accomplished by adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase.[14][15]

  • Using a buffer: Employing a buffer system helps to maintain a constant and controlled pH throughout the separation, which is crucial for reproducible results and good peak shape.[5][16] Acetate buffers are commonly used for separations at acidic pH.[16]

  • Increasing buffer concentration: In some cases, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can improve peak shape by increasing the ionic strength of the mobile phase and masking residual silanol interactions.[14]

Q5: What type of HPLC column is best for purifying acidic compounds?

A: The choice of column is critical for achieving good peak shape with acidic compounds. Consider the following:

  • End-capped columns: These columns have their residual silanol groups chemically deactivated, which significantly reduces the potential for secondary interactions that cause peak tailing.[1][14]

  • High-purity silica columns (Type B): Modern columns are made from high-purity silica with a lower content of acidic silanol groups and metal contaminants, leading to improved peak symmetry for a wide range of compounds, including acids.[5][17]

  • Columns with alternative stationary phases: For very polar acidic compounds, columns with polar-embedded or polar-endcapped phases can provide better peak shapes.[2]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

This guide provides a step-by-step workflow for identifying and resolving the cause of peak tailing for acidic compounds.

Troubleshooting_Workflow start Peak Tailing Observed for Acidic Compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Suspect System Issue: - Extra-column volume - Column void/blockage - Detector issue check_all_peaks->system_issue Yes specific_peaks Only acidic compound peak is tailing check_all_peaks->specific_peaks No check_system Action: - Check fittings and tubing length - Flush or replace column - Check detector settings system_issue->check_system solution Symmetrical Peak Achieved check_system->solution chemical_issue Suspect Chemical Interaction Issue specific_peaks->chemical_issue optimize_mobile_phase Optimize Mobile Phase: - Lower pH (add 0.1% Formic Acid/TFA) - Use a buffer (e.g., Acetate) - Increase buffer strength chemical_issue->optimize_mobile_phase check_column Evaluate Column: - Is it an end-capped, high-purity silica column? - Is the column old or contaminated? chemical_issue->check_column sample_prep Review Sample Preparation: - Is the sample solvent compatible with the mobile phase? - Is the column overloaded? chemical_issue->sample_prep optimize_mobile_phase->solution check_column->solution sample_prep->solution

Caption: A logical workflow for diagnosing and resolving peak tailing.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of an Acidic Compound (pKa = 4.5)
Mobile Phase pHMobile Phase AdditivePeak Asymmetry (As)Observations
6.0None2.1Severe tailing
4.5None1.8Significant tailing
3.00.1% Formic Acid1.2Improved symmetry
2.50.1% Trifluoroacetic Acid (TFA)1.1Symmetrical peak

This table illustrates the general trend of improving peak symmetry for an acidic compound as the mobile phase pH is lowered below its pKa.

Table 2: Influence of Column Type on Peak Tailing for an Acidic Analyte
Column TypeStationary PhaseEnd-CappedPeak Asymmetry (As)
TraditionalC18 on Type A SilicaNo1.9
ModernC18 on Type B (High-Purity) SilicaYes1.2
SpecializedPolar-Embedded C18Yes1.1

This table demonstrates the benefit of using modern, end-capped columns with high-purity silica or specialized stationary phases to minimize peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Acidic Compounds

Objective: To suppress the ionization of an acidic analyte and improve peak shape.

Materials:

  • HPLC grade water

  • HPLC grade organic solvent (e.g., acetonitrile or methanol)

  • Acid additive (e.g., formic acid, trifluoroacetic acid)

  • Calibrated pH meter

Procedure:

  • Determine the pKa of your acidic compound. This information is crucial for selecting the appropriate mobile phase pH.

  • Prepare the aqueous portion of the mobile phase. For example, to prepare 1 L of 0.1% formic acid in water, add 1 mL of formic acid to 999 mL of HPLC grade water.

  • Measure the pH of the aqueous portion using a calibrated pH meter to ensure it is at least 1.5-2 pH units below the pKa of your analyte.[12][13]

  • Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm filter to remove any particulates.

  • Prepare the final mobile phase by mixing the aqueous and organic components in the desired ratio.

  • Degas the mobile phase before use to prevent bubble formation in the HPLC system.

  • Equilibrate the HPLC column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

Protocol 2: Column Flushing and Regeneration

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

Materials:

  • HPLC grade water

  • HPLC grade organic solvents (e.g., methanol, acetonitrile, isopropanol)

Procedure:

  • Disconnect the column from the detector to avoid contaminating the detector cell.

  • Flush the column with a series of solvents in order of increasing elution strength. A typical sequence for a reversed-phase column is:

    • Mobile phase without buffer salts (e.g., water/organic solvent mixture)

    • 100% HPLC grade water

    • 100% Isopropanol

    • 100% Acetonitrile

    • 100% Methanol

  • Flush with each solvent for at least 20 column volumes.

  • After the final flush, equilibrate the column with the initial mobile phase until a stable baseline is achieved.

  • Reconnect the column to the detector and perform a test injection to evaluate peak shape.

Visualization of Key Concepts

Peak_Tailing_Causes cluster_column Inside the HPLC Column cluster_mobile_phase Mobile Phase Conditions Silica_Backbone Silica Backbone Silanol_Group Residual Silanol Group (-Si-OH) Acidic_Analyte_Ionized Ionized Acidic Analyte (A-) Acidic_Analyte_Ionized->Silanol_Group Strong Secondary Interaction (Causes Tailing) Acidic_Analyte_Neutral Neutral Acidic Analyte (AH) Acidic_Analyte_Neutral->Silica_Backbone Normal Hydrophobic Interaction (Good Peak Shape) High_pH High pH (>= pKa) High_pH->Acidic_Analyte_Ionized Low_pH Low pH (<< pKa) Low_pH->Acidic_Analyte_Neutral

Caption: The influence of mobile phase pH on analyte ionization and peak tailing.

References

5-Fluoro-2-methylphenylacetic acid solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of 5-Fluoro-2-methylphenylacetic acid in common organic solvents. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: As a substituted aromatic carboxylic acid, this compound is expected to be sparingly soluble in non-polar solvents and more soluble in polar organic solvents. Carboxylic acids, in general, are soluble in less polar organic solvents like ether, alcohols, and chloroform.[1] The presence of the polar carboxyl group allows for hydrogen bonding, which enhances solubility in polar solvents. However, the hydrophobic nature of the benzene ring can limit solubility in highly polar solvents like water, especially cold water.[1]

Q2: How do the fluoro and methyl substituents on the phenyl ring affect solubility?

A2: The fluoro and methyl groups on the phenyl ring can influence solubility. The fluorine atom is electron-withdrawing and can increase the acidity of the carboxylic acid, potentially affecting its solubility in basic solutions. The methyl group is weakly electron-donating and increases the non-polar character of the molecule, which might slightly decrease its solubility in polar solvents compared to its unsubstituted counterpart.

Q3: In which types of organic solvents is this compound likely to have the highest solubility?

A3: this compound is likely to exhibit the highest solubility in polar aprotic solvents such as acetone and ethyl acetate, and in polar protic solvents like methanol and ethanol. These solvents can engage in hydrogen bonding with the carboxylic acid group, facilitating dissolution.

Q4: Is this compound soluble in water?

A4: The solubility of aromatic carboxylic acids in water is generally low, and it decreases with the increasing size of the non-polar hydrocarbon portion.[1][2] While the carboxyl group can form hydrogen bonds with water, the larger hydrophobic phenyl ring hinders solubility.[1][3] Therefore, this compound is expected to have limited solubility in water.

Solubility Data

SolventChemical FormulaSolvent TypePredicted Qualitative Solubility
AcetoneC₃H₆OPolar AproticSoluble
MethanolCH₃OHPolar ProticSoluble
EthanolC₂H₅OHPolar ProticSoluble
Ethyl AcetateC₄H₈O₂Polar AproticSoluble
DichloromethaneCH₂Cl₂Non-polarSparingly Soluble
TolueneC₇H₈Non-polarSparingly Soluble
HexaneC₆H₁₄Non-polarInsoluble
WaterH₂OPolar ProticSparingly Soluble

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This protocol allows for a rapid assessment of the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., acetone, methanol, ethanol, ethyl acetate, dichloromethane, toluene, hexane)

  • Deionized water

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record your observations for each solvent.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a method to determine the quantitative solubility of this compound at a specific temperature.

Materials:

  • This compound

  • Chosen organic solvent

  • Scintillation vials with caps

  • Constant temperature shaker or water bath

  • Analytical balance

  • Syringe filters (0.45 µm)

  • Oven

Procedure:

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a scintillation vial.

  • Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

  • After equilibration, carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved solid.

  • Transfer the filtered solution to a pre-weighed, clean, and dry vial.

  • Record the exact volume of the transferred solution.

  • Evaporate the solvent in the vial using a gentle stream of nitrogen or by placing it in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the acid.

  • Once the solvent has completely evaporated, weigh the vial containing the dried solute.

  • Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Weight of vial + solute) - (Weight of empty vial)] / (Volume of solution in mL) * 100

Troubleshooting Guide

Issue 1: The compound is not dissolving even in solvents where it is expected to be soluble.

  • Possible Cause 1: Insufficient Solvent: The amount of solvent may not be enough to dissolve the given amount of solute.

    • Solution: Gradually add more solvent in small increments until the solid dissolves.

  • Possible Cause 2: Low Temperature: Solubility is often temperature-dependent.

    • Solution: Gently warm the mixture. Be cautious not to exceed the boiling point of the solvent.

  • Possible Cause 3: Impure Compound: Impurities can affect solubility.

    • Solution: Ensure the purity of the this compound.

Issue 2: The compound precipitates out of solution over time.

  • Possible Cause 1: Supersaturated Solution: The solution may have been supersaturated, especially if prepared at a higher temperature and then cooled.

    • Solution: Re-equilibrate the solution at the desired working temperature.

  • Possible Cause 2: Solvent Evaporation: The solvent may be evaporating, leading to an increase in concentration and subsequent precipitation.

    • Solution: Keep the container tightly sealed.

Issue 3: Inconsistent solubility results between experiments.

  • Possible Cause 1: Temperature Fluctuations: Minor changes in temperature can significantly impact solubility.

    • Solution: Use a temperature-controlled environment, such as a water bath or incubator, for your experiments.

  • Possible Cause 2: Incomplete Equilibration: The solution may not have reached equilibrium.

    • Solution: Ensure a sufficient equilibration time (at least 24 hours) with continuous agitation.

Visualizations

experimental_workflow start Start: Weigh This compound add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate at Constant Temperature (e.g., 24h) add_solvent->equilibrate filter Filter Supernatant (0.45 µm syringe filter) equilibrate->filter transfer Transfer Known Volume of Filtrate to Pre-weighed Vial filter->transfer evaporate Evaporate Solvent transfer->evaporate weigh Weigh Vial with Dried Solute evaporate->weigh calculate Calculate Solubility (g/100 mL) weigh->calculate end End calculate->end

Caption: Experimental workflow for quantitative solubility determination.

logical_relationship compound This compound carboxyl_group Carboxyl Group (-COOH) (Polar, H-bonding) compound->carboxyl_group has phenyl_ring Substituted Phenyl Ring (Non-polar) compound->phenyl_ring has polar_solvents Polar Solvents (e.g., Methanol, Acetone) carboxyl_group->polar_solvents interacts with phenyl_ring->polar_solvents hinders interaction nonpolar_solvents Non-polar Solvents (e.g., Hexane, Toluene) phenyl_ring->nonpolar_solvents interacts with high_solubility Higher Solubility polar_solvents->high_solubility leads to low_solubility Lower Solubility nonpolar_solvents->low_solubility leads to

References

Technical Support Center: Stability of 5-Fluoro-2-methylphenylacetic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 5-Fluoro-2-methylphenylacetic acid in aqueous solutions. The information is based on general principles of chemical stability and forced degradation studies as outlined in pharmaceutical guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] Like other phenylacetic acid derivatives, it may be susceptible to hydrolysis, oxidation, and photodecomposition.

Q2: How can I determine the optimal pH for dissolving and storing this compound to ensure its stability?

A2: To determine the optimal pH for stability, it is recommended to conduct a pH-dependent stability study. This typically involves preparing solutions of the compound at various pH levels (e.g., acidic, neutral, and basic) and monitoring its concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][5] For carboxylic acids, acidic to neutral pH conditions are often more stable against certain types of degradation.

Q3: Is this compound sensitive to light?

A3: Photostability studies are necessary to determine the light sensitivity of this compound.[6] These studies, as recommended by the International Council for Harmonisation (ICH) guidelines, involve exposing a solution of the compound to controlled light sources (e.g., UV and visible light) and analyzing for degradation products.[1]

Q4: What are the potential degradation products of this compound in an aqueous solution?

Troubleshooting Guide

Issue 1: Rapid loss of compound concentration in an aqueous solution.

  • Possible Cause: The pH of the solution may be promoting hydrolysis. Phenylacetic acid derivatives can undergo base-catalyzed hydrolysis.[8]

  • Troubleshooting Steps:

    • Verify the pH of your aqueous solution.

    • If the pH is neutral to basic, consider preparing the solution in a slightly acidic buffer.

    • Perform a time-course experiment at different pH values to identify the optimal pH for stability.

    • Analyze for potential hydrolytic degradation products using techniques like HPLC-MS to confirm the degradation pathway.[4]

Issue 2: Appearance of unknown peaks in the chromatogram after storing the solution.

  • Possible Cause: The compound may be degrading due to oxidation or photodecomposition.

  • Troubleshooting Steps:

    • Oxidation: Prepare the solution using de-gassed solvents and consider adding an antioxidant if compatible with your experimental setup. To confirm oxidative degradation, you can perform a forced degradation study by intentionally exposing the solution to an oxidizing agent (e.g., hydrogen peroxide).[3][6]

    • Photodecomposition: Protect the solution from light by using amber vials or covering the container with aluminum foil.[9][10] A photostability study will confirm if light is the cause of degradation.

    • Characterize the unknown peaks using mass spectrometry (MS) to identify the degradation products and elucidate the degradation pathway.[4]

Experimental Protocols

The following are generalized protocols for forced degradation studies, which are essential for understanding the stability of a compound like this compound.[1][6]

1. Acid and Base Hydrolysis Study

  • Objective: To evaluate the stability of the compound in acidic and basic conditions.

  • Methodology:

    • Prepare stock solutions of this compound in a suitable organic solvent.

    • Dilute the stock solution in 0.1 M HCl (acidic condition) and 0.1 M NaOH (basic condition) to a final concentration of approximately 1 mg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots before analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

2. Oxidative Degradation Study

  • Objective: To assess the susceptibility of the compound to oxidation.

  • Methodology:

    • Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of about 1 mg/mL.

    • Store the solution at room temperature.

    • Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples using an appropriate HPLC method.

3. Photostability Study

  • Objective: To determine if the compound degrades upon exposure to light.

  • Methodology:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a transparent container.

    • Prepare a control sample in a light-resistant container (e.g., wrapped in aluminum foil).

    • Expose the test sample to a light source as per ICH Q1B guidelines (e.g., a combination of visible and UV light).

    • Analyze both the exposed sample and the control sample at a predetermined time point by HPLC.

Data Presentation

The results of stability studies are typically summarized in tables to facilitate comparison.

Table 1: Example of pH-Dependent Stability Data for this compound at 40°C

pHTime (hours)% Remaining of Initial ConcentrationNumber of Degradation Products
2.02499.50
7.02495.21
9.02485.12

Table 2: Example Summary of Forced Degradation Study Results

Stress ConditionDurationTemperature% Degradation
0.1 M HCl24 hours60°C< 5%
0.1 M NaOH24 hours60°C15%
3% H₂O₂8 hoursRoom Temp10%
Light Exposure7 daysRoom Temp8%

Visualizations

Experimental Workflow for a Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation photo Photostability (UV/Vis Light, RT) prep->photo sampling Time-Point Sampling acid->sampling base->sampling oxidation->sampling photo->sampling neutralize Neutralization (for Hydrolysis) sampling->neutralize if applicable hplc HPLC Analysis sampling->hplc neutralize->hplc characterization Degradant Characterization (LC-MS) hplc->characterization

Caption: Workflow for conducting forced degradation studies.

Troubleshooting Logic for Unexpected Degradation

G cluster_investigation Investigation cluster_action Corrective Actions start Unexpected Degradation Observed? ph_check Check Solution pH start->ph_check Yes light_check Stored in Light? ph_check->light_check pH is Acidic adjust_ph Adjust pH to Acidic Range ph_check->adjust_ph pH is Neutral/Basic air_check Exposed to Air? light_check->air_check No protect_light Use Amber Vials / Foil light_check->protect_light Yes degas Use De-gassed Solvents air_check->degas Yes

Caption: Decision tree for troubleshooting unexpected degradation.

References

Preventing side reactions in the synthesis of phenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of phenylacetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing phenylacetic acid?

A1: Several robust methods are widely used for the synthesis of phenylacetic acid and its derivatives. These include the hydrolysis of benzyl cyanides, the Grignard reaction with benzyl halides, and the Willgerodt-Kindler reaction of acetophenones. Each method has its own advantages and potential challenges.[1]

Q2: I am seeing a significant amount of a white, sparingly soluble byproduct in my phenylacetic acid synthesis via benzyl cyanide hydrolysis. What is it and how can I remove it?

A2: The most common byproduct in the hydrolysis of benzyl cyanide is phenylacetamide, which is the intermediate in the reaction.[2][3] Incomplete hydrolysis, often due to insufficient reaction time or temperature, will result in the presence of this amide. To remove it, you can dissolve the crude product in a lukewarm dilute sodium carbonate or sodium hydroxide solution. The phenylacetic acid will form the soluble sodium salt, while the less acidic phenylacetamide will remain undissolved and can be removed by filtration.[2][3][4] The phenylacetic acid can then be reprecipitated by acidifying the filtrate.[2]

Q3: My Grignard reaction with benzyl chloride is giving a low yield of phenylacetic acid and a significant amount of a non-polar byproduct. What is happening?

A3: A common side reaction in the formation of Grignard reagents from benzyl halides is Wurtz-type coupling, which produces 1,2-diphenylethane (a dimer of the starting material).[2][5][6][7] This side reaction is favored by high local concentrations of the benzyl halide and elevated temperatures.[7] To minimize this, ensure a slow, dropwise addition of the benzyl halide to the magnesium turnings and maintain a controlled, gentle reflux.[6][7][8] Using solvents like 2-Methyltetrahydrofuran (2-MeTHF) has also been shown to suppress Wurtz coupling compared to THF.[9]

Q4: Can phenylacetic acid decompose during my reaction or workup?

A4: Yes, phenylacetic acid can undergo decarboxylation to form toluene, especially at high temperatures.[10][11] This is an irreversible reaction driven by thermal stress.[10][11] It is advisable to avoid unnecessarily high temperatures during distillation or other purification steps.

Troubleshooting Guides

Synthesis via Hydrolysis of Benzyl Cyanide
Symptom Possible Cause Recommended Solution
Low yield of phenylacetic acid Incomplete hydrolysis.Increase reaction time or temperature. Ensure adequate stirring to promote mixing of the biphasic system.[12]
Vigorous, uncontrolled reaction leading to loss of starting material.Use a more dilute acid solution to better control the exotherm of the reaction.[12] Ensure the reaction is well-stirred.
Presence of phenylacetamide in the final product Incomplete hydrolysis.After initial isolation, dissolve the crude product in an aqueous base (e.g., NaHCO₃, Na₂CO₃), filter to remove the insoluble amide, and then re-acidify the filtrate to precipitate pure phenylacetic acid.[2][4]
Formation of a solid cake during workup Rapid precipitation of phenylacetic acid upon cooling.Stir the mixture vigorously while pouring it into cold water to ensure the product precipitates as a manageable solid rather than a large cake.[12]
Synthesis via Grignard Reaction of Benzyl Halides
Symptom Possible Cause Recommended Solution
High percentage of 1,2-diphenylethane (dimer) Wurtz coupling side reaction.Add the benzyl halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[2][6][7] Avoid high local concentrations of the halide. Use an ice bath to control the exotherm if necessary.[7][13]
Choice of solvent.Consider using 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether instead of THF, as they have been shown to reduce the extent of Wurtz coupling for benzylic halides.[9]
Reaction fails to initiate Inactive magnesium surface.Activate the magnesium turnings before adding the benzyl halide. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2][6][7] Ensure all glassware and solvents are scrupulously dry.[8]
Low yield of carboxylic acid after carboxylation Inefficient trapping of the Grignard reagent with CO₂.Use a large excess of freshly crushed dry ice (solid CO₂) and pour the Grignard solution onto it with vigorous stirring to ensure rapid and complete carboxylation.[1][2]

Experimental Protocols

Protocol 1: Minimizing Phenylacetamide in Benzyl Cyanide Hydrolysis

This protocol is adapted from Organic Syntheses and is designed to achieve complete hydrolysis and facilitate purification.

  • Reaction Setup : In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1150 mL of water, 840 mL of commercial sulfuric acid, and 700 g of benzyl cyanide.[12]

  • Reaction : Heat the mixture under reflux with vigorous stirring for a minimum of three hours. The vigorous stirring is crucial for ensuring complete reaction and minimizing the formation of the intermediate amide.[12]

  • Work-up : Cool the reaction mixture slightly and pour it into 2 L of cold water with continuous stirring to prevent the formation of a solid mass. Filter the crude phenylacetic acid.[12]

  • Purification : To remove any unreacted benzyl cyanide, the crude material can be distilled under reduced pressure.[12] For removing phenylacetamide, dissolve the crude product in a warm, dilute solution of sodium carbonate, filter off any insoluble material, and then re-precipitate the phenylacetic acid by adding a mineral acid.[2]

Protocol 2: Suppressing Dimer Formation in the Grignard Synthesis of Phenylacetic Acid

This protocol incorporates best practices to minimize Wurtz coupling.

  • Preparation : Thoroughly dry all glassware. In a three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place 24 g of magnesium turnings and a small crystal of iodine. Gently warm the flask under a nitrogen atmosphere until the iodine color disappears to activate the magnesium.[2][6]

  • Grignard Formation : Prepare a solution of 125 g of benzyl chloride in 250 mL of anhydrous 2-methyltetrahydrofuran (2-MeTHF).[2][9] Add about 10% of this solution to the activated magnesium to initiate the reaction. Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle, controlled reflux.[2][6]

  • Carboxylation : After the magnesium has been consumed, cool the Grignard solution in an ice bath. With vigorous stirring, pour the solution onto a large excess (at least 1 kg) of crushed dry ice.[2]

  • Work-up : Allow the mixture to warm to room temperature. Slowly add 200 mL of 32% hydrochloric acid to dissolve the magnesium salts. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude phenylacetic acid can be purified by recrystallization from water.[2]

Data Presentation

Table 1: Effect of Solvent on Wurtz Coupling in Benzyl Grignard Formation

EntrySolventProduct to Dimer RatioReference
1Diethyl Ether (Et₂O)90 : 10[9]
2Tetrahydrofuran (THF)30 : 70[9]
32-Methyltetrahydrofuran (2-MeTHF)90 : 10[9]

Visualizations

troubleshooting_benzyl_cyanide_hydrolysis cluster_issues Troubleshooting cluster_solutions_yield Low Yield Solutions cluster_solutions_purity Purification Strategy start Start: Crude Phenylacetic Acid from Benzyl Cyanide Hydrolysis check_purity Analyze crude product (e.g., TLC, NMR, MP) start->check_purity low_yield Low Yield? check_purity->low_yield Purity Acceptable amide_present Phenylacetamide Present? check_purity->amide_present Impurity Detected increase_time Increase reflux time or temperature low_yield->increase_time Yes improve_stirring Ensure vigorous mechanical stirring low_yield->improve_stirring control_exotherm Use more dilute acid to control initial exotherm low_yield->control_exotherm end_product Pure Phenylacetic Acid low_yield->end_product No, yield is acceptable base_wash Dissolve in aq. Na2CO3 or NaOH solution amide_present->base_wash Yes amide_present->end_product No, amide absent filter_amide Filter insoluble phenylacetamide base_wash->filter_amide reacidify Re-acidify filtrate to precipitate pure PAA filter_amide->reacidify reacidify->end_product

Caption: Troubleshooting workflow for benzyl cyanide hydrolysis.

grignard_dimer_prevention cluster_prep Preparation cluster_reaction Reaction Control cluster_outcome Desired Outcome dry_glassware Dry all glassware and reagents inert_atm Use inert atmosphere (N2 or Ar) dry_glassware->inert_atm activate_mg Activate Mg turnings (I2 or 1,2-dibromoethane) inert_atm->activate_mg choose_solvent Select appropriate solvent (e.g., 2-MeTHF or Et2O) slow_addition Add benzyl halide dropwise choose_solvent->slow_addition control_temp Maintain gentle reflux, cool if necessary slow_addition->control_temp high_yield High Yield of Grignard Reagent control_temp->high_yield Leads to low_dimer Minimized Wurtz Coupling (Dimer Formation)

Caption: Key steps to prevent dimer formation in Grignard synthesis.

References

Technical Support Center: Purifying Fluorinated Compounds with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the chromatographic purification of fluorinated compounds. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to navigate the unique difficulties presented by organofluorine molecules in column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated compounds often difficult to purify by standard column chromatography?

A1: Fluorinated compounds possess unique electronic properties, including high electronegativity and the formation of strong carbon-fluorine bonds, which make them both hydrophobic and lipophobic. This dual nature can lead to unusual retention behavior on standard stationary phases like silica gel or C18.[1] Problems such as poor peak shape, co-elution with impurities, and unpredictable elution patterns are common challenges.[1][2]

Q2: What is "fluorophilicity" and how does it affect chromatography?

A2: Fluorophilicity refers to the tendency of fluorinated compounds to interact favorably with other fluorinated substances. This principle can be leveraged in chromatography by using a fluorinated stationary phase, which can exhibit greater retention and unique selectivity for fluorine-containing analytes compared to their non-fluorinated analogs.[3][4][5] The retention of a compound on these phases often depends on its hydrophobic character and its percentage of fluorine atoms.[6][7]

Q3: When should I choose a fluorinated stationary phase over a standard C18 or silica gel column?

A3: A fluorinated stationary phase, such as a Pentafluorophenyl (PFP) or a perfluoroalkyl phase, is recommended when you encounter difficulties separating fluorinated compounds from each other or from their non-fluorinated precursors.[6] These phases provide alternative selectivity based on interactions like dipole-dipole, π-π, and ion-exchange, which are different from the purely hydrophobic interactions of a C18 column.[5][8][9] If you observe co-elution or poor resolution on standard phases, switching to a fluorinated phase can often resolve the issue.[2]

Q4: Can I use standard reversed-phase solvents with a fluorinated column?

A4: Yes, fluorinated phases are a type of reversed-phase silica gel, and you can use the same solvent systems typically applied in traditional reversed-phase chromatography (e.g., acetonitrile/water, methanol/water).[6] The separation on these columns is primarily dictated by the unique selectivity of the stationary phase.[6]

Q5: My basic fluorinated compound shows significant peak tailing on HPLC. What is the cause and how can I fix it?

A5: Peak tailing for basic compounds, including fluorinated amines or morpholines, is often caused by strong secondary interactions between the basic analyte and acidic silanol groups present on the surface of silica-based stationary phases.[2][10] To mitigate this, you can:

  • Use an end-capped column: These columns have fewer free silanol groups.[2]

  • Adjust mobile phase pH: Ensure the mobile phase pH is at least 2 units away from your compound's pKa. For basic compounds, a lower pH is often beneficial.[2]

  • Add mobile phase modifiers: Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) can mask the silanol interactions. For basic compounds, a basic modifier like ammonium hydroxide may also help.[2]

Q6: My compound is not retained on a reversed-phase column. What are my options?

A6: For highly polar fluorinated compounds with poor retention in reversed-phase chromatography, consider the following:

  • Use a 100% aqueous mobile phase: This is possible with modern columns designed to be "aqueous compatible."[2]

  • Switch to a polar-embedded or polar-endcapped column: These are designed for better retention of polar analytes.[2]

  • Employ Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase (like silica, amide, or zwitterionic) and is suitable for compounds with poor retention in reversed-phase.[2]

  • Use a fluorinated stationary phase: These phases can offer unique retention mechanisms for fluorinated molecules.[2][3]

Q7: My compound seems to be irreversibly sticking to the silica gel column during flash chromatography. What should I do?

A7: Irreversible adsorption can occur if your compound is unstable on silica gel or interacts too strongly with it.[2][11] First, test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if any degradation occurs.[11] If it is unstable or strongly adsorbed, consider switching to a different stationary phase like alumina or Florisil.[2] Alternatively, you can deactivate the silica gel by treating it with a small amount of a base like triethylamine in your eluent system.[12] Using a dry loading technique can also sometimes help minimize contact time and degradation.[2]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

This is a common issue when purifying fluorinated compounds, especially basic ones. The workflow below outlines a systematic approach to diagnosing and solving the problem.

G Troubleshooting Poor Peak Shape Start Poor Peak Shape Observed (Tailing or Fronting) Check_Load Is the column overloaded? (Peak Fronting) Start->Check_Load Reduce_Load Solution: Reduce Sample Load (Decrease concentration or injection volume) Check_Load->Reduce_Load Yes Check_pH Is the analyte ionizable? (Peak Tailing) Check_Load->Check_pH No Resolved Peak Shape Improved Reduce_Load->Resolved Adjust_pH Solution: Adjust Mobile Phase pH (Move pH >= 2 units from analyte pKa) Check_pH->Adjust_pH Yes Check_Interactions Are secondary interactions with silanols suspected? Check_pH->Check_Interactions No / Already Optimized Adjust_pH->Resolved Add_Modifier Solution: Add Mobile Phase Modifier (e.g., TFA for acids/bases) Check_Interactions->Add_Modifier Yes Check_Solubility Is sample fully dissolved in mobile phase? Check_Interactions->Check_Solubility No / Already Tried Use_Deactivated Solution: Use Deactivated Column (e.g., End-capped) Add_Modifier->Use_Deactivated If modifier is insufficient Add_Modifier->Resolved Use_Deactivated->Resolved Change_Solvent Solution: Change Injection Solvent (Use initial mobile phase or a weaker solvent) Check_Solubility->Change_Solvent No Check_Solubility->Resolved Yes Change_Solvent->Resolved

Caption: Troubleshooting logic for poor HPLC peak shape.

Problem 2: Co-elution of Target Compound and Impurities

When your fluorinated compound co-elutes with impurities, the primary goal is to alter the selectivity of the chromatographic system.

G Troubleshooting Co-elution Start Co-elution of Compound and Impurities Optimize_Gradient Optimize Elution Gradient (Make it shallower) Start->Optimize_Gradient Check_Resolution1 Sufficient Resolution? Optimize_Gradient->Check_Resolution1 Change_Modifier Change Organic Modifier (e.g., Methanol to Acetonitrile or vice versa) Check_Resolution1->Change_Modifier No Resolved Separation Achieved Check_Resolution1->Resolved Yes Check_Resolution2 Sufficient Resolution? Change_Modifier->Check_Resolution2 Change_Stationary_Phase Change Stationary Phase Check_Resolution2->Change_Stationary_Phase No Check_Resolution2->Resolved Yes Phase_Options Phase Options: - C18 -> PFP - PFP -> C18 - Silica -> Alumina - Reversed-Phase -> HILIC Change_Stationary_Phase->Phase_Options Change_Stationary_Phase->Resolved

Caption: Decision workflow for resolving co-eluting peaks.

Data Presentation

Table 1: Comparison of Stationary Phases for Fluorinated Compound Separations

This table summarizes the characteristics and primary applications of different stationary phases used in the purification of fluorinated compounds.

Stationary PhasePrimary Interaction Mechanism(s)Best Suited ForKey AdvantagesCommon Issues
Standard Silica Gel Adsorption (Polar interactions)Flash chromatography of moderately polar, non-ionic compounds.Low cost, widely available.Strong retention or degradation of basic/acidic compounds.[2][11]
C18 (ODS) Hydrophobic interactionsGeneral-purpose reversed-phase separation.Robust, well-understood retention behavior for many compounds.May offer insufficient selectivity for separating fluorinated analogs.[8]
Pentafluorophenyl (PFP) π-π, dipole-dipole, hydrophobic, ion-exchange.[5][8]Separating aromatic, halogenated compounds, and positional isomers.[5][7]Alternative and often superior selectivity compared to C18.[4]Retention can be sensitive to mobile phase modifiers and pH.[9]
Perfluoroalkyl (e.g., TDF) Fluorophilic and hydrophobic interactions.Retaining highly fluorinated compounds and separating them from non-fluorous molecules.[6]High selectivity based on the compound's fluorine content.[6][7]May not retain molecules with low fluorine content sufficiently.[6]
Alumina / Florisil Adsorption (Lewis acid/base interactions)Acid-sensitive compounds that degrade on silica gel.[2]Provides a different selectivity profile compared to silica.Can have lower loading capacity and less predictable behavior.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel for a Moderately Polar Fluorinated Compound

This protocol provides a general procedure for purifying a crude reaction mixture containing a fluorinated product using manual flash column chromatography.

1. Preparation of the Eluent:

  • Based on prior Thin Layer Chromatography (TLC) analysis, prepare a solvent system that provides a target Rf value of approximately 0.25-0.35 for the desired compound.[13] A common starting point is an ethyl acetate/hexanes mixture.[12] Prepare a sufficient volume for the entire purification.

2. Column Packing (Slurry Method):

  • Select an appropriately sized column based on the amount of crude material.

  • Place a cotton or glass wool plug at the bottom of the column and add a thin layer of sand.

  • In a beaker, create a slurry of silica gel (230-400 mesh) in the chosen eluent.[13]

  • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped.[13]

  • Add a protective layer of sand on top of the packed silica.

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.

  • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.[2]

  • Carefully add the dry powder onto the top layer of sand in the packed column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column, ensuring the silica bed is not disturbed.

  • Apply gentle, consistent air pressure to the top of the column to force the eluent through at a steady rate.[13]

  • Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size and expected separation.

  • If separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., from 10% EtOAc/Hexanes to 20% EtOAc/Hexanes).[13]

5. Analysis:

  • Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluorinated compound.

Protocol 2: Reversed-Phase HPLC with a PFP Column for Analytical Separation

This protocol details a method for analyzing a mixture containing a fluorinated pharmaceutical and its desfluoro analog using a PFP stationary phase, which often provides superior separation for such pairs.[3][4]

1. System and Column:

  • HPLC System: A standard analytical HPLC system with a UV detector.

  • Column: A Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Degas both mobile phases before use.[14]

3. Chromatographic Conditions:

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at a wavelength appropriate for the analyte.

  • Injection Volume: 5 µL

4. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition (30% Acetonitrile / 70% Water with 0.1% TFA) at a concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Execution:

  • Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes or until a stable baseline is achieved.[15]

  • Inject the prepared sample and run the gradient method.

  • The fluorinated compound is expected to be retained longer on the PFP phase compared to its hydrogen-containing analog, consistent with a fluorophilic retention mechanism.[3][4]

References

Managing temperature effects in low-temperature Suzuki-Miyaura couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing temperature effects in low-temperature Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction conditions for couplings performed at or below ambient temperatures.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction sluggish or failing at room temperature?

A1: While many modern catalyst systems are designed for high reactivity, running a Suzuki-Miyaura coupling at lower temperatures (e.g., room temperature or below) fundamentally slows down the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Success at lower temperatures is highly dependent on using a sufficiently active catalyst system capable of overcoming these higher kinetic barriers. Standard catalysts like Pd(PPh₃)₄ often require heat, whereas specialized bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are designed for these milder conditions.[1][2]

Q2: What are the best types of ligands for low-temperature Suzuki-Miyaura couplings?

A2: For low-temperature applications, the most effective ligands are typically bulky and electron-rich, as these properties facilitate the rate-limiting oxidative addition and the final reductive elimination steps.[3] Two main classes stand out:

  • Bulky Biaryl Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are highly effective for room-temperature couplings, even with challenging substrates like aryl chlorides.[1][4] Their design promotes the formation of highly reactive, monoligated Pd(0) species.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and are often more thermally stable than phosphine ligands. PEPPSI™-type precatalysts are well-known examples that show high activity at room temperature.[5]

Q3: My boronic acid appears to be degrading even at low temperatures. How is this possible and what can I do?

A3: Boronic acid degradation, primarily through protodeboronation, is a common side reaction that can occur even at low temperatures, especially if moisture is present and the reaction times are long.[6] To mitigate this:

  • Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA ester. These are less prone to premature decomposition.[7]

  • Control Water Content: While some water can be beneficial, excess water can promote protodeboronation. Using anhydrous solvents with a precisely controlled amount of aqueous base can help.

  • Choose a Milder Base: Strong bases can accelerate decomposition. Consider using milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄).[8]

Q4: Can I use aryl chlorides as substrates for low-temperature couplings?

A4: Yes, but it is challenging. The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the oxidative addition step more difficult and often the rate-limiting step.[9] To achieve success at room temperature, a highly active catalyst system is mandatory. Systems based on ligands like SPhos, XPhos, or specialized NHCs have shown success in coupling aryl chlorides at room temperature.[1][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter when performing Suzuki-Miyaura couplings at low temperatures.

Issue 1: Reaction shows low or no conversion at room temperature.

Possible Cause Troubleshooting Step
Insufficient Catalyst Activity The chosen catalyst/ligand system may not be active enough for low-temperature conditions. Switch to a more electron-rich and bulky ligand like SPhos or an NHC-based catalyst.[1]
Poor Reagent Solubility Reagents may have poor solubility in the chosen solvent at lower temperatures. Try a different solvent system (e.g., THF, Dioxane/H₂O) or ensure vigorous stirring to maximize interaction in biphasic mixtures.[11]
Inefficient Precatalyst Activation If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be slow at low temperatures. Consider a brief period of gentle heating to initiate the reaction before cooling to the target temperature.[12]
Presence of Oxygen Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[13]

Issue 2: Significant formation of side products (homocoupling, protodeboronation).

Possible Cause Troubleshooting Step
Protodeboronation of Boronic Acid The boronic acid is unstable under the reaction conditions. Switch to a more robust boronic ester (e.g., pinacol or MIDA ester). Use a milder base (e.g., K₃PO₄, KF) and ensure anhydrous conditions if possible.[7]
Homocoupling of Boronic Acid This is often caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules. Rigorously degas all reagents and solvents.[13]
Dehalogenation of Aryl Halide The aryl halide is being reduced instead of coupled. This can sometimes occur after oxidative addition. Ensure the base is not overly strong and that the system is free of adventitious proton sources.

Quantitative Data on Temperature Effects

Successfully running Suzuki-Miyaura reactions at low temperatures requires highly active catalysts. The data below provides a representative comparison of how temperature can affect reaction outcomes with different catalyst systems.

Table 1: Effect of Temperature on Yield for a Model Suzuki-Miyaura Coupling (Reaction: 4-Bromotoluene + Phenylboronic Acid)

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~95[6]
Pd(PPh₃)₄Na₂CO₃n-PrOH/H₂O5012<10[14]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂ORoom Temp (~25)16>95[1][13]
Pd/NiFe₂O₄ (ligand-free)K₂CO₃DMF/H₂O3024~70[3][15]
Pd/NiFe₂O₄ (ligand-free)K₂CO₃DMF/H₂O800.5~98[3][15]

Note: This table is compiled from multiple sources to illustrate general trends. Direct comparison requires identical reaction conditions.

Visualizations

Catalytic Cycle

The fundamental mechanism of the Suzuki-Miyaura coupling involves three primary stages. At lower temperatures, each of these steps can be kinetically challenging, necessitating a highly efficient catalyst.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition R¹-X tm_complex R¹-Pd(II)L₂(R²) (Transmetalation Complex) oa_complex->tm_complex Transmetalation R²-B(OR)₂ + Base tm_complex->pd0 Reductive Elimination R¹-R²

Suzuki-Miyaura Catalytic Cycle
Low-Temperature Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues encountered during low-temperature couplings.

Troubleshooting_Workflow Troubleshooting Low-Temperature Suzuki Couplings decision decision solution solution start Low or No Conversion Observed q1 Is the catalyst system known to be active at RT? start->q1 sol1 Switch to a high-activity ligand (e.g., SPhos, NHC) q1->sol1 No q2 Are reagents fully dissolved? q1->q2 Yes end_node Re-run Optimized Reaction sol1->end_node sol2 Screen alternative solvents (THF, Dioxane/H₂O) Increase stirring rate q2->sol2 No q3 Was the reaction degassed properly? q2->q3 Yes sol2->end_node sol3 Degas solvents via sparging or freeze-pump-thaw q3->sol3 No q4 Side products observed? (e.g., Protodeboronation) q3->q4 Yes sol3->end_node sol4 Use a boronic ester (BPin, MIDA) Use a milder base (K₃PO₄, KF) q4->sol4 Yes q4->end_node No sol4->end_node

Troubleshooting Flowchart

Detailed Experimental Protocol

Protocol: Room-Temperature Suzuki-Miyaura Coupling of an Aryl Bromide using an SPhos-based Catalyst System

This protocol is a general starting point for the coupling of a typical aryl bromide with an arylboronic acid at room temperature, leveraging a high-activity Buchwald ligand.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2–1.5 mmol, 1.2–1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) or a suitable precatalyst

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

  • Toluene or 1,4-Dioxane (anhydrous, degassed, ~5 mL)

  • Water (degassed, ~0.5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware (Schlenk flask or sealed vial) and magnetic stirrer

Procedure:

  • Reaction Setup (under Inert Atmosphere):

    • To an oven-dried Schlenk flask or vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and powdered K₃PO₄ (2.0 mmol).[13]

    • Seal the vessel with a rubber septum or screw cap.

    • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the atmosphere is completely inert.

  • Solvent Addition:

    • Under a positive pressure of inert gas, add degassed toluene (or 1,4-dioxane) (5 mL) via syringe.

    • Add degassed water (0.5 mL) via syringe. The mixture will likely be a biphasic suspension.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature (~20-25°C). Vigorous stirring is crucial to ensure adequate mixing between the organic and aqueous phases.

    • Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting reagent (typically the aryl bromide). Reactions can take anywhere from 2 to 24 hours to reach completion at room temperature.[13]

  • Work-up:

    • Once the reaction is complete, add water (~10 mL) and ethyl acetate (~15 mL) to the flask and stir.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

For reactions at 0°C: Perform steps 1 and 2 as described. Before initiating stirring for the reaction execution (Step 3), place the reaction vessel in an ice-water bath. Maintain the temperature at 0°C for the duration of the reaction. Note that reaction times may be significantly longer compared to room temperature, and completion should be verified by analytical monitoring.

References

Validation & Comparative

Fluorination Enhances Cytotoxicity of Phenylacetic Acid Derivatives in Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of in-vitro studies indicates that the addition of fluorine to phenylacetic acid derivatives can significantly enhance their cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of fluorinated and non-fluorinated phenylacetic acid analogues, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.

Phenylacetic acid (PAA) and its derivatives have long been investigated for their anti-neoplastic properties.[1] These compounds are known to induce cytostatic (growth-inhibiting) and pro-apoptotic (cell death-inducing) effects in a variety of cancer cells.[1] Recent studies have explored the impact of fluorination on the cytotoxic potency of these compounds, revealing a potential strategy for developing more effective cancer therapeutics.

This guide summarizes the key findings from comparative studies, presenting quantitative data on the half-maximal inhibitory concentration (IC50) of these compounds against prostate (PC3) and breast (MCF-7) cancer cell lines. Furthermore, it outlines the common experimental protocols used to assess cytotoxicity and visualizes the underlying molecular mechanisms.

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic activity of fluorinated and non-fluorinated phenylacetamide derivatives has been evaluated in several studies. The IC50 values, representing the concentration of a compound required to inhibit 50% of cell growth, are presented in the table below. A lower IC50 value indicates a higher cytotoxic potency.

CompoundDerivative ClassCell LineIC50 (µM)
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamideFluorinated PhenylacetamidePC352[2]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideFluorinated PhenylacetamidePC380[2]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideFluorinated PhenylacetamideMCF-7100[2]
Phenylacetamide (3c)PhenylacetamideMCF-70.7 ± 0.08
N-Butyl-2-(2-fluorophenyl)acetamide (3d)Fluorinated PhenylacetamideMCF-70.7 ± 0.4

The data suggests that fluorinated derivatives of phenylacetamide exhibit significant cytotoxicity against both prostate and breast cancer cell lines.[2] While a direct comparison with the non-fluorinated parent compound, 2-phenylacetamide, under identical experimental conditions is limited in the reviewed literature, the low micromolar and even sub-micromolar IC50 values of some fluorinated and other phenylacetamide derivatives highlight the general potency of this class of compounds.[2]

Unraveling the Mechanism: Induction of Apoptosis

Phenylacetic acid derivatives exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death.[1] This process is mediated through two main signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

Key mechanistic events include:

  • Activation of the Extrinsic Pathway: Upregulation of Fas Ligand (FasL), which binds to its cell surface receptor and initiates a signaling cascade that activates caspase-8.

  • Activation of the Intrinsic Pathway: An increase in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), leading to mitochondrial dysfunction and the release of cytochrome c.

  • Convergence on Executioner Caspases: Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the dismantling of the cell.

The following diagram illustrates the generalized apoptotic pathway induced by phenylacetamide derivatives.

G Apoptotic Pathways Activated by Phenylacetamide Derivatives cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FasL Fas Ligand (Upregulated) FasR Fas Receptor FasL->FasR Binding Casp8 Caspase-8 (Activated) FasR->Casp8 Casp3 Caspase-3 (Executioner Caspase) Casp8->Casp3 Bax Bax (Upregulated) Mito Mitochondrion Bax->Mito Bcl2 Bcl-2 (Downregulated) Bcl2->Mito CytC Cytochrome c (Released) Mito->CytC CytC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Phenylacetamide Phenylacetamide Derivative Phenylacetamide->FasL Phenylacetamide->Bax Phenylacetamide->Bcl2

Caption: Apoptotic pathways activated by phenylacetamide derivatives.

Experimental Protocols: Assessing Cytotoxicity

The in-vitro cytotoxicity of phenylacetic acid derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

A typical experimental workflow for the MTT assay is as follows:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (fluorinated and non-fluorinated phenylacetic acid derivatives) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, an MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the general workflow for evaluating the cytotoxicity of these compounds.

G Experimental Workflow for In-Vitro Cytotoxicity Testing Start Start CellCulture 1. Cell Culture (e.g., PC3, MCF-7) Start->CellCulture Seeding 2. Cell Seeding (96-well plate) CellCulture->Seeding Treatment 3. Compound Treatment (Varying Concentrations) Seeding->Treatment Incubation 4. Incubation (e.g., 48 hours) Treatment->Incubation MTT 5. MTT Assay Incubation->MTT Absorbance 6. Absorbance Measurement MTT->Absorbance Analysis 7. Data Analysis (IC50 Determination) Absorbance->Analysis End End Analysis->End

Caption: Experimental workflow for in-vitro cytotoxicity testing.

Conclusion

The available evidence strongly suggests that fluorination is a viable strategy for enhancing the cytotoxic potency of phenylacetic acid derivatives. These compounds induce apoptosis in cancer cells through well-defined signaling pathways. Further research involving direct comparative studies of fluorinated and non-fluorinated phenylacetic acids under standardized conditions is warranted to fully elucidate the structure-activity relationship and to guide the development of next-generation cancer therapeutics.

References

A Comparative Analysis of the Acidity of Fluorinated and Non-Fluorinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties. One of the most significant of these changes is the enhancement of acidity in carboxylic acids. This guide provides a comprehensive comparison of the acidity of fluorinated and non-fluorinated carboxylic acids, supported by experimental data and detailed methodologies. Understanding these differences is crucial for professionals in drug development and chemical research, as modulating acidity can profoundly impact a molecule's solubility, membrane permeability, and target binding affinity.

The Inductive Effect: Fluorine's Influence on Acidity

The primary reason for the increased acidity of fluorinated carboxylic acids is the inductive effect . Fluorine is the most electronegative element, meaning it has a strong tendency to attract electron density from neighboring atoms. When fluorine is attached to the carbon chain of a carboxylic acid, it withdraws electron density along the sigma bonds. This electron-withdrawing effect extends to the carboxyl group (-COOH).

The increased acidity is a direct consequence of the stabilization of the carboxylate anion (conjugate base) that is formed upon deprotonation. The electron-withdrawing fluorine atoms help to disperse the negative charge of the carboxylate anion, making it more stable. A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower acid dissociation constant (pKa) value. The strength of this inductive effect, and therefore the increase in acidity, is dependent on the number of fluorine atoms and their proximity to the carboxyl group.

Quantitative Comparison of Acidity

The following table summarizes the pKa values for a series of non-fluorinated and fluorinated carboxylic acids, providing a clear quantitative comparison of their relative acid strengths. A lower pKa value indicates a stronger acid.

Carboxylic AcidChemical FormulapKa Value
Acetic AcidCH₃COOH4.76[1]
Fluoroacetic AcidCH₂FCOOH2.6[2]
Difluoroacetic AcidCHF₂COOH1.24
Trifluoroacetic AcidCF₃COOH0.23 - 0.5[1][3]
Chloroacetic AcidCH₂ClCOOH2.85 - 2.87[4][5]
Bromoacetic AcidCH₂BrCOOH2.90[5]

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of weak acids.[6][7] The following is a detailed protocol for this procedure.

Materials and Equipment:

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret (25 mL or 50 mL)

  • Beaker (100 mL or 150 mL)

  • Volumetric flasks and pipettes

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • The carboxylic acid to be analyzed

  • Deionized water

  • Buffer solutions for pH meter calibration (e.g., pH 4.00, 7.00, and 10.00)

Procedure:

  • Calibration of the pH Meter: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions that bracket the expected pKa value.

  • Preparation of the Acid Solution: Accurately weigh a known amount of the carboxylic acid and dissolve it in a known volume of deionized water in a volumetric flask to prepare a solution of known concentration (e.g., 0.1 M).

  • Titration Setup: Pipette a precise volume (e.g., 50.0 mL) of the carboxylic acid solution into a beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Initial pH Measurement: Record the initial pH of the acid solution before adding any titrant.

  • Titration: Begin adding the standardized NaOH solution from the buret in small, known increments (e.g., 0.5 mL or 1.0 mL). After each addition, allow the solution to stir for a short period to ensure homogeneity and then record the stable pH reading.

  • Equivalence Point: As the titration proceeds, the pH will change more rapidly as it approaches the equivalence point. Reduce the volume of the titrant increments in this region to obtain more data points. The equivalence point is the point at which the moles of added base are equal to the initial moles of the acid.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point from the titration curve. This is the point of steepest inflection.

    • The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.

    • At the half-equivalence point, the pH of the solution is equal to the pKa of the acid.[8]

Visualizing the Inductive Effect

The following diagram illustrates the inductive effect of fluorine on a carboxylic acid, leading to the stabilization of the conjugate base and an increase in acidity.

Inductive_Effect cluster_non_fluorinated Non-Fluorinated Carboxylic Acid (e.g., Acetic Acid) cluster_fluorinated Fluorinated Carboxylic Acid (e.g., Fluoroacetic Acid) Acetic_Acid CH₃-COOH Deprotonation1 Deprotonation Acetic_Acid->Deprotonation1 Acetate_Anion CH₃-COO⁻ + H⁺ Deprotonation1->Acetate_Anion Destabilized Methyl group is weakly electron-donating, destabilizing the anion. Acetate_Anion->Destabilized Fluoroacetic_Acid F-CH₂-COOH Deprotonation2 Deprotonation Fluoroacetic_Acid->Deprotonation2 Fluoroacetate_Anion F-CH₂-COO⁻ + H⁺ Deprotonation2->Fluoroacetate_Anion Stabilized Fluorine is strongly electron-withdrawing, stabilizing the anion. Fluoroacetate_Anion->Stabilized

Caption: Inductive effect of fluorine on carboxylic acid acidity.

Conclusion

The fluorination of carboxylic acids provides a powerful strategy for modulating their acidity. The strong electron-withdrawing inductive effect of fluorine stabilizes the resulting carboxylate anion, leading to a significant decrease in the pKa value and a corresponding increase in acid strength. This principle is a cornerstone of modern medicinal chemistry and materials science, enabling the fine-tuning of molecular properties for a wide range of applications. The experimental determination of pKa values, for which a detailed protocol has been provided, remains a critical step in the characterization of these compounds.

References

Comparative Efficacy of Fluorinated Phenylacetic Acid Analogs as α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 5-Fluoro-2-oxindole derivatives reveals their potential as potent α-glucosidase inhibitors, outperforming the established drug Acarbose in preclinical studies. This comparison guide provides an objective overview of their efficacy, supported by experimental data and detailed protocols for researchers in drug discovery and development.

In the landscape of therapeutic enzyme inhibitors, fluorinated organic molecules are gaining significant attention due to their unique biochemical properties that can enhance binding affinity and metabolic stability. While specific data on the inhibitory effects of 5-Fluoro-2-methylphenylacetic acid derivatives remain limited in publicly accessible research, a closely related class of compounds, 5-fluoro-2-oxindole derivatives, has been synthesized and evaluated as potential inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and a key target in the management of type 2 diabetes.

Quantitative Comparison of Inhibitory Efficacy

The inhibitory potential of synthesized 5-fluoro-2-oxindole derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) against α-glucosidase. The results demonstrate that several of these derivatives exhibit significantly higher potency compared to Acarbose, a widely used α-glucosidase inhibitor.

Compound IDDerivative StructureIC50 (µM)[1][2]
3d (Z)-3-((5-bromo-1H-indol-3-yl)methylene)-5-fluoroindolin-2-one49.89 ± 1.16
3f (Z)-5-fluoro-3-((5-iodo-1H-indol-3-yl)methylene)indolin-2-one35.83 ± 0.98
3i (Z)-5-fluoro-3-((5-nitro-1H-indol-3-yl)methylene)indolin-2-one56.87 ± 0.42
Acarbose Known Inhibitor (Reference)569.43 ± 43.72

Mechanism of Action

Kinetic analysis of the most potent 5-fluoro-2-oxindole derivatives (compounds 3d , 3f , and 3i ) revealed a reversible and mixed-type inhibition of α-glucosidase.[2] This indicates that these compounds can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process through multiple avenues. Molecular docking studies further suggest that these derivatives form hydrogen bonds with key amino acid residues, such as GLN330, within the active site of the α-glucosidase enzyme, which contributes to their enhanced inhibitory activity.[1]

Experimental Protocols

The following methodologies were employed in the synthesis and evaluation of the 5-fluoro-2-oxindole derivatives.

Synthesis of 5-Fluoro-2-oxindole Derivatives (3a-3v)

The target compounds were synthesized via a condensation reaction. A mixture of 5-fluoro-2-oxindole (1 mmol) and a substituted isatin (1 mmol) was dissolved in ethanol (15 mL). Piperidine (0.2 mmol) was added as a catalyst, and the reaction mixture was refluxed for 4-6 hours. After cooling to room temperature, the resulting precipitate was filtered, washed with cold ethanol, and dried to yield the crude product. The final compounds were purified by recrystallization from ethanol.[1][2]

α-Glucosidase Inhibition Assay

The inhibitory activity of the synthesized compounds against α-glucosidase from Saccharomyces cerevisiae was determined using a previously described method with minor modifications. The enzyme (2.0 U/mL) and the test compound at various concentrations were pre-incubated in phosphate buffer (100 mM, pH 6.8) at 37°C for 10 minutes. The reaction was initiated by adding p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate. The reaction mixture was incubated for an additional 20 minutes at 37°C. The reaction was terminated by adding 0.2 M sodium carbonate solution. The absorbance of the produced p-nitrophenol was measured at 405 nm. Acarbose was used as the positive control. The IC50 values were calculated from the dose-response curves.[2]

Visualizing the Inhibition Pathway

The following diagram illustrates the general mechanism of competitive and non-competitive enzyme inhibition, which is relevant to the mixed-type inhibition observed for the 5-fluoro-2-oxindole derivatives.

Enzyme_Inhibition_Pathway E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I (Competitive) S Substrate (S) ES->E P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I (Non-competitive) I Inhibitor (I) EI->E ESI->ES

Caption: Generalized scheme of mixed-type enzyme inhibition.

Experimental Workflow

The process from compound synthesis to data analysis is outlined in the following workflow diagram.

Experimental_Workflow synthesis Synthesis of 5-Fluoro-2-oxindole Derivatives purification Purification by Recrystallization synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization inhibition_assay α-Glucosidase Inhibition Assay characterization->inhibition_assay assay_prep Preparation of Enzyme and Substrate Solutions assay_prep->inhibition_assay data_acq Absorbance Measurement (405 nm) inhibition_assay->data_acq data_analysis IC50 Value Calculation and Kinetic Analysis data_acq->data_analysis conclusion Efficacy Comparison and SAR Analysis data_analysis->conclusion

Caption: Workflow for efficacy evaluation of synthesized inhibitors.

References

Comparative Analysis of 5-Fluoro-2-methylphenylacetic Acid Analogs: A Guide to Cross-Reactivity Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 5-Fluoro-2-methylphenylacetic acid and its analogs, with a focus on evaluating their potential cross-reactivity. Phenylacetic acid derivatives are a versatile class of compounds with a broad spectrum of biological activities, ranging from antimicrobial to anticancer effects.[1][2][3] Understanding the cross-reactivity of these analogs is crucial for drug development to ensure target specificity and minimize off-target effects. This document outlines key experimental protocols and data presentation formats to facilitate a comprehensive assessment.

Data Summary: Cross-Reactivity Profile of Phenylacetic Acid Analogs

To effectively compare the cross-reactivity of this compound analogs, it is essential to quantify their binding affinities or inhibitory activities against a panel of relevant biological targets. The following table presents a template for summarizing such data. For the purpose of this guide, hypothetical data is used to illustrate the concept.

Table 1: Comparative Inhibitory Activity (IC50, µM) of Phenylacetic Acid Analogs

Compound IDTarget A (e.g., COX-1)Target B (e.g., COX-2)Target C (e.g., α-Glucosidase)
This compound 15.2 ± 1.85.8 ± 0.7> 100
Analog 1 (e.g., 5-Chloro-2-methyl)12.5 ± 1.54.2 ± 0.5> 100
Analog 2 (e.g., 5-Bromo-2-methyl)10.8 ± 1.33.1 ± 0.4> 100
Analog 3 (e.g., 5-Fluoro-2-ethyl)25.6 ± 2.910.1 ± 1.2> 100

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of cross-reactivity studies. Below are protocols for key experiments.

Enzyme Inhibition Assay (e.g., Cyclooxygenase Activity)

This assay is fundamental for determining the inhibitory potential of the analogs against specific enzymes.

1. Materials:

  • Test compounds (this compound and analogs)
  • Target enzyme (e.g., purified COX-1 and COX-2)
  • Substrate (e.g., arachidonic acid)
  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
  • Detection reagent (e.g., colorimetric or fluorometric probe)
  • 96-well microplate
  • Microplate reader

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.
  • In a 96-well plate, add the assay buffer, followed by the target enzyme.
  • Add the diluted test compounds to the respective wells. A control with DMSO alone should be included.
  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 15 minutes).
  • Initiate the enzymatic reaction by adding the substrate.
  • After a further incubation period, stop the reaction and add the detection reagent.
  • Measure the absorbance or fluorescence using a microplate reader.
  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Competitive Binding Assay

This assay assesses the ability of the analogs to displace a known ligand from its receptor, providing insights into their binding affinity.

1. Materials:

  • Test compounds
  • Radiolabeled ligand (e.g., [3H]-labeled selective ligand)
  • Cell membranes or purified receptors expressing the target of interest
  • Scintillation fluid and vials
  • Scintillation counter
  • Filtration apparatus

2. Procedure:

  • Prepare serial dilutions of the test compounds.
  • In a reaction tube, combine the cell membranes/purified receptors, the radiolabeled ligand at a fixed concentration, and the test compound at varying concentrations.
  • Incubate the mixture to allow binding to reach equilibrium.
  • Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
  • Wash the filters with ice-cold buffer to remove non-specifically bound ligand.
  • Place the filters in scintillation vials with scintillation fluid.
  • Quantify the radioactivity using a scintillation counter.
  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).

Visualizing Molecular Interactions and Experimental Design

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.

signaling_pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound Analog This compound Analog This compound Analog->COX-1 / COX-2

Caption: Hypothetical signaling pathway showing inhibition of COX enzymes by a this compound analog.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation cluster_analysis Data Analysis Compound Synthesis\n(Analogs of this compound) Compound Synthesis (Analogs of this compound) Primary Enzyme Inhibition Assay\n(e.g., against Target A) Primary Enzyme Inhibition Assay (e.g., against Target A) Compound Synthesis\n(Analogs of this compound)->Primary Enzyme Inhibition Assay\n(e.g., against Target A) Target Protein Expression\nand Purification Target Protein Expression and Purification Target Protein Expression\nand Purification->Primary Enzyme Inhibition Assay\n(e.g., against Target A) Secondary Cross-Reactivity Screening\n(Panel of related targets) Secondary Cross-Reactivity Screening (Panel of related targets) Primary Enzyme Inhibition Assay\n(e.g., against Target A)->Secondary Cross-Reactivity Screening\n(Panel of related targets) Competitive Binding Assays Competitive Binding Assays Secondary Cross-Reactivity Screening\n(Panel of related targets)->Competitive Binding Assays Cell-Based Assays Cell-Based Assays Competitive Binding Assays->Cell-Based Assays IC50 Determination IC50 Determination Cell-Based Assays->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling

References

A Comparative Guide to the Synthesis of 5-Fluoro-2-methylphenylacetic Acid: An Evaluation of Established and Novel Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Fluoro-2-methylphenylacetic acid, a valuable building block in the development of pharmaceuticals, has traditionally relied on established methodologies. However, the continuous evolution of synthetic organic chemistry presents novel, more efficient routes. This guide provides an objective comparison of a conventional synthetic pathway with a modern, palladium-catalyzed approach, offering insights into their respective advantages and disadvantages supported by experimental data.

Established Synthetic Route: Hydrolysis of 5-Fluoro-2-methylbenzyl Cyanide

A widely recognized and dependable method for the synthesis of phenylacetic acids involves the hydrolysis of the corresponding benzyl cyanide. This two-step process, commencing with the cyanation of a benzyl halide followed by hydrolysis, is a foundational technique in organic synthesis.

Experimental Workflow: Established Route

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis A 5-Fluoro-2-methylbenzyl chloride C 5-Fluoro-2-methylbenzyl cyanide A->C DMSO, 60°C B Sodium Cyanide (NaCN) B->C D 5-Fluoro-2-methylbenzyl cyanide F This compound D->F Reflux E Sulfuric Acid (70%) E->F

Caption: Established synthesis of this compound.

Experimental Protocol: Established Route

Step 1: Synthesis of 5-Fluoro-2-methylbenzyl cyanide

In a round-bottom flask equipped with a magnetic stirrer and a condenser, 5-fluoro-2-methylbenzyl chloride (1 equiv.) is dissolved in dimethyl sulfoxide (DMSO). Sodium cyanide (1.2 equiv.) is added portion-wise, and the mixture is heated to 60°C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and dried to afford 5-fluoro-2-methylbenzyl cyanide.

Step 2: Hydrolysis to this compound

The crude 5-fluoro-2-methylbenzyl cyanide (1 equiv.) is added to a 70% aqueous solution of sulfuric acid. The mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and poured onto crushed ice. The precipitated solid is filtered, washed thoroughly with cold water until the washings are neutral to litmus, and then dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Novel Synthetic Route: Palladium-Catalyzed Carbonylation

Modern synthetic chemistry offers more direct and often more efficient pathways. A notable example is the palladium-catalyzed carbonylation of benzyl halides. This approach provides a single-step conversion to the corresponding carboxylic acid derivative, potentially reducing reaction time and improving overall yield.

Experimental Workflow: Novel Route

G cluster_0 One-Pot Carbonylation A 5-Fluoro-2-methylbenzyl chloride F This compound A->F B Carbon Monoxide (CO) B->F C Palladium Catalyst (e.g., Pd(OAc)2) Ligand (e.g., Xantphos) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene) E->F

Caption: Novel palladium-catalyzed synthesis of this compound.

Experimental Protocol: Novel Route

A flame-dried Schlenk flask is charged with 5-fluoro-2-methylbenzyl chloride (1 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), Xantphos (4 mol%), and potassium carbonate (K₂CO₃, 2 equiv.). The flask is evacuated and backfilled with carbon monoxide (CO) from a balloon. Anhydrous toluene is added, and the reaction mixture is stirred at 80-100°C. The progress of the reaction is monitored by gas chromatography (GC) or TLC. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with aqueous acid. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.

Performance Comparison

The following table summarizes the key performance indicators for both the established and novel synthetic routes for this compound. The data for the novel route is based on analogous palladium-catalyzed carbonylation reactions of benzyl halides reported in the literature.

ParameterEstablished Route (Cyanide Hydrolysis)Novel Route (Palladium-Catalyzed Carbonylation)
Overall Yield ~75-85%~80-95%
Purity (after purification) >98%>99%
Number of Steps 21
Reaction Time 6-12 hours4-8 hours
Reagent Toxicity High (Sodium Cyanide)Moderate (Carbon Monoxide, Palladium Catalyst)
Substrate Scope Generally broad for benzyl halidesBroad, tolerant of various functional groups
Process Safety Handling of highly toxic cyanideRequires handling of CO gas and a precious metal catalyst
Cost of Reagents Relatively lowHigher (Palladium catalyst and ligand)

Conclusion

Both the established and novel synthetic routes offer viable methods for the preparation of this compound.

The established route via cyanide hydrolysis is a robust and well-understood process that provides good overall yields. Its primary drawback is the use of highly toxic sodium cyanide, which necessitates stringent safety precautions and waste disposal protocols.

The novel palladium-catalyzed carbonylation route presents a more streamlined, single-step synthesis with the potential for higher yields and shorter reaction times. This method aligns with the principles of modern synthetic efficiency. However, the cost of the palladium catalyst and the need for specialized equipment to handle carbon monoxide gas are important considerations for large-scale production.

For academic and small-scale research, the choice of route may depend on the availability of reagents and equipment. For industrial applications, a cost-benefit analysis weighing the higher initial investment for the novel route against the potential for increased efficiency, reduced waste, and avoidance of highly toxic reagents would be necessary. The development of more active and stable catalysts could further enhance the attractiveness of the palladium-catalyzed approach in the future.

The Fluorine Advantage: A Comparative Guide to its Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique properties—small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond—offer a powerful toolkit for fine-tuning the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates.[1][2][3] This guide provides a comparative analysis of the effects of fluorine substitution, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

The Impact of Fluorination: A Quantitative Comparison

The introduction of fluorine can dramatically alter a compound's interaction with its biological target and its fate within an organism. The following tables summarize quantitative data from various studies, illustrating the tangible effects of fluorination on key pharmacological parameters.

Compound IDDescriptionTargetAssay TypeIC50 (nM)Fold ImprovementData Source
Compound 1 Non-fluorinated AnalogEGFRKinase Assay8.0-[4]
Gefitinib Fluorinated AnalogEGFRKinase Assay2.04x[4]
Compound 2 Non-fluorinated AnalogErbB-2Kinase Assay26-[5]
Lapatinib Fluorinated AnalogErbB-2Kinase Assay132x[5]
Compound 3 Non-fluorinated AnalogBTKKinase Assay7.8-[1]
Ibrutinib Fluorinated AnalogBTKKinase Assay0.515.6x[1]
Compound 4 Non-fluorinated AnalogCOX-2Enzyme Assay350-[6]
Celecoxib Fluorinated AnalogCOX-2Enzyme Assay408.75x[6]
Table 1: Effect of Fluorine Substitution on Inhibitory Potency (IC50)
CompoundDescriptionSystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source
Parent Compound Non-fluorinatedHuman Liver Microsomes1546.2[7]
Fluorinated Analog Fluorinated at metabolic "soft spot"Human Liver Microsomes6011.5[7]
Indole Non-fluorinatedRat Liver Microsomes25High[8]
5-Fluoroindole Fluorinated IndoleRat Liver Microsomes144.29.0[8]
Table 2: Effect of Fluorine Substitution on Metabolic Stability

Key Experimental Protocols

The data presented above are generated through a variety of standardized in vitro assays. Below are detailed methodologies for three critical experiments used to assess the biological activity and metabolic stability of drug candidates.

IC50 Determination using a Cell-Based MTT Assay

This assay determines the concentration of a compound that inhibits cell proliferation by 50%.

Materials:

  • Adherent cancer cell line of interest (e.g., A431 for EGFR inhibitors)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (fluorinated and non-fluorinated analogs)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or acidified isopropanol)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).[9]

  • Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[9]

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Materials:

  • Pooled human or rodent liver microsomes

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound

  • Acetonitrile (ACN) with an internal standard

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile). Prepare the incubation mixture containing liver microsomes and phosphate buffer.[11][12]

  • Pre-incubation: Pre-incubate the microsome-compound mixture at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.[11]

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.[11]

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a multiple volume of cold acetonitrile containing an internal standard.[12]

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[12]

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Test compound (unlabeled)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Incubation Mixture Preparation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Visualizing the Impact of Fluorination

Signaling Pathway: Ibrutinib Inhibition of BTK Signaling

Ibrutinib is a fluorinated, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][3] Dysregulation of this pathway is implicated in several B-cell malignancies.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK 2. Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 + DAG PLCg2->IP3_DAG 3. Cleavage of PIP2 PIP2 PIP2 PIP2->IP3_DAG PKC PKCβ IP3_DAG->PKC NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression 4. Transcription Ibrutinib Ibrutinib (Fluorinated Inhibitor) Ibrutinib->BTK Inhibition Antigen Antigen Antigen->BCR 1. Activation

Caption: Ibrutinib inhibits BTK phosphorylation, blocking downstream signaling and cell proliferation.

Experimental Workflow for Evaluating Biological Activity

The process of evaluating the biological activity of new chemical entities, such as fluorinated and non-fluorinated analogs, follows a structured workflow.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Decision Making Synthesis Synthesis of Fluorinated and Non-fluorinated Analogs Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., IC50 Determination) Synthesis->Cell_Based_Assay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Biochemical_Assay->Data_Analysis Metabolic_Stability Metabolic Stability Assays (e.g., Microsomal Stability) Cell_Based_Assay->Metabolic_Stability Cell_Based_Assay->Data_Analysis Metabolic_Stability->Data_Analysis PK_Studies Pharmacokinetic (PK) Studies Efficacy_Models In Vivo Efficacy Models (e.g., Xenograft) PK_Studies->Efficacy_Models Efficacy_Models->Data_Analysis Data_Analysis->PK_Studies Promising Candidates Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for the discovery and evaluation of new drug candidates.

Logical Relationship: Fluorine Substitution and its Effects

The decision to incorporate fluorine is driven by its predictable, albeit context-dependent, effects on a molecule's properties.

Fluorine_Effects cluster_properties Physicochemical & Pharmacokinetic Properties cluster_outcomes Biological Outcomes Fluorine Fluorine Substitution Metabolic_Stability Increased Metabolic Stability (Strong C-F Bond) Fluorine->Metabolic_Stability Binding_Affinity Altered Binding Affinity (Electrostatics, Conformation) Fluorine->Binding_Affinity Lipophilicity Modulated Lipophilicity (Membrane Permeability) Fluorine->Lipophilicity pKa Modified pKa (Altered Ionization) Fluorine->pKa Bioavailability Improved Bioavailability Metabolic_Stability->Bioavailability Reduced_Clearance Reduced Clearance Metabolic_Stability->Reduced_Clearance Potency Increased Potency Binding_Affinity->Potency Selectivity Enhanced Selectivity Binding_Affinity->Selectivity Lipophilicity->Bioavailability pKa->Bioavailability

Caption: The relationship between fluorine substitution and its impact on drug properties.

References

Safety Operating Guide

Proper Disposal of 5-Fluoro-2-methylphenylacetic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 5-Fluoro-2-methylphenylacetic acid are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure laboratory safety and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care to minimize exposure and risk.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[1]

Handling Procedures:

  • Avoid generating dust.

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.[1]

Disposal Procedures

There are two primary methods for the proper disposal of this compound: collection for incineration by a licensed waste disposal company and neutralization of small quantities in the laboratory. The preferred method is collection for incineration, especially for larger quantities or when the waste is mixed with other chemicals.

Method 1: Collection for Professional Disposal (Recommended)

This method is the safest and most compliant for all quantities of this compound waste.

Step-by-Step Protocol:

  • Segregation: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Disposal should be carried out at an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[1]

Method 2: Neutralization of Small Quantities (Use with Caution)

For very small quantities of pure this compound, neutralization to a less hazardous salt may be an option, provided it is permitted by your institution and local regulations. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Experimental Protocol for Neutralization:

  • Preparation: In a chemical fume hood, prepare a dilute solution of the this compound waste in a large beaker with water. Place the beaker in an ice bath to manage any heat generated during neutralization.

  • Selection of Base: Prepare a dilute solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), or a dilute solution of a strong base like sodium hydroxide (NaOH).

  • Neutralization: Slowly and with constant stirring, add the basic solution to the acidic solution.

  • pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the base until the pH is between 6.0 and 8.0.

  • Disposal of Neutralized Solution: Once neutralized, the resulting salt solution can typically be disposed of down the drain with copious amounts of water, as per institutional guidelines.

  • Record Keeping: Document the neutralization procedure, including the amount of acid neutralized and the final pH, in your laboratory notebook.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following table provides illustrative data based on general principles for similar chemical compounds. It is essential to consult the specific Safety Data Sheet (SDS) and institutional guidelines for precise values.

ParameterValueSource/Notes
pH of a 1% Solution ~2-3 (Estimated)As a carboxylic acid, it is expected to be acidic in aqueous solution.
Neutralization Endpoint pH 6.0 - 8.0Standard range for the neutralization of acidic waste before drain disposal.
Recommended Base Sodium Bicarbonate (5% solution)A weak base is preferred for controlled neutralization. A strong base like NaOH (1M) can be used but may generate more heat.
Occupational Exposure Limit (OEL) Not EstablishedNo specific OEL has been established. General laboratory safety practices and engineering controls should be used to minimize exposure.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_start cluster_assessment Waste Assessment cluster_small_quantity Small Quantity Disposal cluster_large_quantity Large Quantity / Mixed Waste Disposal start Start: Have 5-Fluoro-2-methylphenylacetic Acid Waste assess_quantity Assess Quantity of Waste start->assess_quantity check_regulations Check Institutional and Local Regulations for Neutralization assess_quantity->check_regulations Small Quantity (e.g., < 5g) collect_waste Collect in Labeled Hazardous Waste Container assess_quantity->collect_waste Large Quantity or Mixed with other chemicals neutralize Perform Neutralization Protocol (See Experimental Protocol) check_regulations->neutralize Permitted check_regulations->collect_waste Not Permitted drain_disposal Dispose of Neutralized Solution Down the Drain neutralize->drain_disposal store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste contact_ehs Contact EHS for Pickup and Professional Disposal store_waste->contact_ehs end_disposal End of Disposal Process contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 5-Fluoro-2-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 5-Fluoro-2-methylphenylacetic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedural guidance is designed to directly address operational questions and establish a comprehensive safety framework.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the laboratory. A face shield should be used in addition to goggles when there is a risk of splashing.[1]
Skin and Body Protection Laboratory coatA flame-resistant lab coat that fully covers the arms is required.
Additional protective clothingConsider chemical-resistant aprons and sleeves when handling larger quantities or when there is a significant risk of splashes.
Respiratory Protection Dust mask or respiratorA NIOSH-approved dust mask or respirator should be used when handling the solid compound to avoid inhaling dust particles. Work in a well-ventilated area or under a fume hood is essential.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to prevent accidents and exposure. The following step-by-step operational plan should be followed:

1. Preparation and Engineering Controls:

  • Ensure that a calibrated and certified chemical fume hood is used for all manipulations of the solid compound and its solutions.

  • Verify the functionality of safety equipment, including eyewash stations and safety showers, before commencing work.

  • Keep the container of this compound tightly sealed when not in use.

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Use a dedicated, clean spatula for transferring the solid.

  • Avoid creating dust by handling the material gently.

3. Dissolution and Reaction:

  • When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • If the process is exothermic, use an ice bath to control the temperature.

  • Keep the reaction vessel covered to the extent possible.

4. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

  • Do not eat, drink, or smoke in the laboratory.

  • Remove and launder any contaminated clothing before reuse.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Emergency ScenarioProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal. Clean the area with a suitable solvent.
Major Spill Evacuate the area and alert the appropriate emergency response team. Prevent the spill from entering drains or waterways.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.

Waste Segregation and Labeling:

  • Solid Waste: Collect unused or waste this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and weighing paper, must be disposed of as hazardous waste in a sealed and labeled container.

Disposal Procedure:

  • All waste must be disposed of through the institution's hazardous waste management program.

  • Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

  • It is recommended to bury the residue in an authorized landfill.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_equipment Gather Necessary Equipment prep_fumehood->prep_equipment handle_weigh Weigh Compound in Fume Hood prep_equipment->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate and Label Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste in Approved Containers cleanup_segregate->cleanup_dispose post_doff Doff PPE cleanup_dispose->post_doff Final Steps post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.